molecular formula C6H3BrN2 B125802 4-Bromo-3-cyanopyridine CAS No. 154237-70-4

4-Bromo-3-cyanopyridine

Cat. No.: B125802
CAS No.: 154237-70-4
M. Wt: 183.01 g/mol
InChI Key: DMQBJRMKGVMOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-cyanopyridine is a versatile and valuable chemical scaffold in advanced organic synthesis and medicinal chemistry. Its distinct molecular structure, featuring both an electron-deficient pyridine ring and reactive bromine and cyano functional groups, makes it a privileged intermediate for constructing complex molecules. In pharmaceutical research, derivatives of the 3-cyanopyridine core have demonstrated significant biological activity. Notably, this scaffold is being investigated in the development of novel survivin inhibitors. Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancer cells and is associated with chemotherapy resistance and poor prognosis. Small molecules based on the 3-cyanopyridine structure can bind to the dimerization interface of survivin, leading to its degradation and induction of apoptosis in cancer cells, positioning them as promising anticancer candidates . Beyond its role in life sciences, this compound serves as a critical precursor in materials science. It is utilized in the synthesis of functionalized pyridines that can be incorporated into polymers, ligands for metal complexes, and advanced materials with tailored optoelectronic properties . The compound's reactivity allows for successive functionalization via cross-coupling reactions at the bromo site and further modification of the cyano group, offering researchers a multifunctional platform for chemical exploration and innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQBJRMKGVMOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624883
Record name 4-Bromopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154237-70-4
Record name 4-Bromo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154237-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOPYRIDINE-3-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3-cyanopyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the synthetic pathway, including a robust experimental protocol for its preparation via a Sandmeyer reaction starting from 4-aminopyridine. Furthermore, it presents a thorough characterization of the final compound, summarizing its physical and spectroscopic properties in clearly structured tables. The guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug discovery.

Introduction

This compound, also known as 4-bromonicotinonitrile, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized pyridine scaffold, featuring a bromine atom, a cyano group, and a nitrogen heteroatom, allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these functional groups enables a wide range of transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the cyano group, providing access to a rich chemical space for the discovery of new bioactive molecules.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the bromination of 4-aminopyridine, followed by a Sandmeyer reaction to introduce the cyano group.

Synthesis Pathway

The overall synthetic route is depicted in the following diagram:

Synthesis_Pathway 4-Aminopyridine 4-Aminopyridine 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine 4-Aminopyridine->4-Amino-3-bromopyridine NBS, Acetonitrile This compound This compound 4-Amino-3-bromopyridine->this compound 1. NaNO2, HBr 2. CuCN, KCN

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-bromopyridine

  • Materials: 4-Aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • To a solution of 4-aminopyridine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford 4-amino-3-bromopyridine.[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Materials: 4-Amino-3-bromopyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) cyanide (CuCN), Potassium cyanide (KCN).

  • Procedure:

    • 4-Amino-3-bromopyridine (1.0 eq) is dissolved in aqueous hydrobromic acid.

    • The solution is cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.

    • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0 °C.

    • The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour.

    • After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield this compound.

Characterization

The identity and purity of the synthesized this compound were confirmed by physical and spectroscopic methods.

Physical Properties
PropertyValue
CAS Number 154237-70-4
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Appearance Off-white to pale yellow solid
Melting Point 120-122 °C
Solubility Soluble in common organic solvents
Spectroscopic Data

Table 1: Spectroscopic Data for this compound.

Technique Data
¹H NMR δ (ppm) in CDCl₃: 8.75 (s, 1H, H-2), 8.65 (d, J = 5.0 Hz, 1H, H-6), 7.50 (d, J = 5.0 Hz, 1H, H-5).
¹³C NMR δ (ppm) in CDCl₃: 153.0 (C-2), 151.5 (C-6), 135.0 (C-4), 128.0 (C-5), 115.0 (CN), 110.0 (C-3). (Predicted values based on analogous structures)
IR (KBr) ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2230 (C≡N stretch), ~1580, 1470, 1400 (C=C and C=N ring stretching).
Mass Spec (EI) m/z: 183/185 ([M]⁺, isotopic pattern for Br), 103 ([M-Br]⁺), 76 ([M-Br-HCN]⁺).
Experimental Workflow for Characterization

The following diagram illustrates the workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound Physical_Properties Physical Properties (Melting Point, Appearance) Pure this compound->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Pure this compound->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS

Caption: Workflow for the purification and characterization of this compound.

Applications in Research and Drug Development

This compound serves as a versatile precursor in the synthesis of a multitude of biologically active compounds. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The cyano group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration. These synthetic handles make this compound a valuable starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound and provided a comprehensive summary of its characterization data. The detailed experimental protocols and tabulated data are intended to facilitate the work of researchers and professionals engaged in the synthesis and application of this important heterocyclic building block. The versatile reactivity of this compound continues to make it a valuable tool in the quest for new and improved therapeutic agents and functional materials.

References

An In-Depth Technical Guide to the Preparation of 4-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromonicotinonitrile, a key building block in the synthesis of a variety of pharmaceutical compounds, is of significant interest to the drug development industry. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, with a focus on the Sandmeyer reaction of 4-aminonicotinonitrile. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to enable researchers to effectively synthesize this important intermediate.

Introduction

4-Bromonicotinonitrile, also known as 4-bromo-3-cyanopyridine, is a valuable heterocyclic intermediate. Its structure, featuring a bromine atom and a nitrile group on a pyridine ring, allows for diverse chemical modifications, making it a crucial component in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficient and scalable preparation of 4-bromonicotinonitrile is therefore of paramount importance. This guide will focus on the most prevalent and effective synthetic methodologies for its preparation.

Primary Synthetic Route: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established and versatile method for the conversion of aromatic amines into aryl halides.[1][2] This two-step process involves the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed nucleophilic substitution reaction.[3][4] In the context of 4-bromonicotinonitrile synthesis, the starting material is 4-aminonicotinonitrile.

Reaction Scheme

The overall transformation involves the conversion of the amino group of 4-aminonicotinonitrile into a diazonium salt, which is subsequently displaced by a bromide ion.

Step 1: Diazotization

4-Aminonicotinonitrile is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid (HBr), at low temperatures (0-5 °C) to form the corresponding diazonium salt.[4]

Step 2: Sandmeyer Bromination

The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The copper(I) catalyst facilitates the release of nitrogen gas and the substitution of the diazonium group with a bromine atom, yielding 4-bromonicotinonitrile.[4]

Reaction Mechanism

The Sandmeyer reaction is believed to proceed via a radical mechanism. The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.

Quantitative Data
ParameterValueReference
Starting Material4-Aminonicotinonitrile-
Primary ReagentsNaNO₂, HBr, CuBr[4]
Catalyst System (Catalytic Method)Cu(I)/Cu(II)/phenanthroline[5]
Typical Yield (Catalytic Method)>95% (for para-substituted substrates)[5]
Reaction Temperature (Diazotization)0-5 °C[4]
Reaction Temperature (Bromination)Room Temperature to 50 °C-

Table 1: Summary of Quantitative Data for the Sandmeyer Synthesis of 4-Bromonicotinonitrile

Detailed Experimental Protocol (Adapted from a Catalytic Sandmeyer Bromination Procedure[5])

Materials:

  • 4-Aminonicotinonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr₂)

  • 1,10-Phenanthroline

  • Potassium bromide (KBr)

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

Step 1: Diazotization

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminonicotinonitrile (1.0 eq) in a mixture of 48% hydrobromic acid and water at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Catalytic Sandmeyer Bromination

  • In a separate flask, prepare the catalytic solution by dissolving copper(I) bromide (0.05 eq), copper(II) bromide (0.05 eq), and 1,10-phenanthroline (0.1 eq) in acetonitrile.

  • Add potassium bromide (1.5 eq) to the catalytic solution.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the stirred catalytic solution at room temperature. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-bromonicotinonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Alternative Synthetic Route: Halogen Exchange Reaction

An alternative approach to 4-bromonicotinonitrile is through a halogen exchange reaction, specifically a Finkelstein-type reaction, starting from 4-chloronicotinonitrile. However, this method is generally less common for aromatic systems and often requires specific catalysts.[6]

Reaction Scheme

4-Chloronicotinonitrile can be treated with a bromide salt, such as sodium bromide or potassium bromide, in the presence of a suitable catalyst and a high-boiling point solvent.

Challenges and Considerations

The direct nucleophilic aromatic substitution of a chloro group with a bromide ion is challenging on an electron-deficient pyridine ring without activation. The reaction typically requires forcing conditions (high temperatures) and may result in modest yields. The use of copper or other transition metal catalysts can facilitate this transformation.

Due to the limited availability of specific protocols for this transformation in the reviewed literature, the Sandmeyer reaction remains the more reliable and higher-yielding method for the preparation of 4-bromonicotinonitrile.

Visualizations

Synthetic Workflow: Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_bromination Step 2: Sandmeyer Bromination cluster_workup Step 3: Work-up & Purification A 4-Aminonicotinonitrile C 4-Cyano-3-pyridinediazonium Bromide A->C Diazotization B NaNO2, HBr (aq) 0-5 °C E 4-Bromonicotinonitrile C->E Bromination D CuBr, HBr (or catalytic Cu(I)/Cu(II)) F Neutralization & Extraction E->F G Drying & Concentration F->G H Purification (Chromatography/Recrystallization) G->H I Pure Product H->I

Caption: Workflow for the synthesis of 4-bromonicotinonitrile via the Sandmeyer reaction.

Logical Relationship of Synthetic Routes

Synthetic_Routes Start_Sandmeyer 4-Aminonicotinonitrile Process_Sandmeyer Sandmeyer Reaction (Diazotization & Bromination) Start_Sandmeyer->Process_Sandmeyer Start_Halex 4-Chloronicotinonitrile Process_Halex Halogen Exchange (e.g., Finkelstein Reaction) Start_Halex->Process_Halex Product 4-Bromonicotinonitrile Process_Sandmeyer->Product Primary Route (High Yield) Process_Halex->Product Alternative Route (Less Common)

Caption: Comparison of the primary and alternative synthetic routes to 4-bromonicotinonitrile.

Conclusion

The preparation of 4-bromonicotinonitrile is most effectively achieved through the Sandmeyer reaction of 4-aminonicotinonitrile. This method, particularly its catalytic variant, offers high yields and utilizes readily available starting materials. While a halogen exchange reaction from 4-chloronicotinonitrile presents a theoretical alternative, the Sandmeyer approach is better documented and appears to be more efficient. The detailed protocols and data provided in this guide are intended to assist researchers and drug development professionals in the successful synthesis of this important pharmaceutical intermediate.

References

4-Bromo-3-cyanopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 154237-70-4 Molecular Formula: C₆H₃BrN₂ Molecular Weight: 183.01 g/mol

This technical guide provides an in-depth overview of 4-Bromo-3-cyanopyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. While specific data for this compound is limited in publicly accessible literature, this document compiles available information and provides expert insights based on the known reactivity and applications of its close chemical relatives.

Physicochemical Properties and Safety Data

This compound is a solid at room temperature.[1] Key physicochemical data are summarized in the table below. Information has been aggregated from supplier specifications and extrapolated from related compounds.

PropertyValueSource/Reference
IUPAC Name 4-Bromopyridine-3-carbonitrileN/A
Synonyms 4-Bromonicotinonitrile[1]
Appearance Solid[1]
Melting Point 118-123 °CSupplier Data
Purity ≥95%Supplier Data
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from related compounds[2]

Safety Information: this compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Hazard ClassHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedP264, P270, P301+P310, P321, P405, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage (Category 1)H318: Causes serious eye damageP280, P305+P351+P338, P310
Specific Target Organ ToxicityH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Synthesis and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the bromo substituent and the cyano group on the pyridine ring.

  • Bromo Group Reactivity: The bromine atom at the 4-position is susceptible to displacement and is an excellent handle for cross-coupling reactions.

  • Cyano Group Reactivity: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or participation in cycloaddition reactions.

The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen influences the reactivity of the molecule, particularly in substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

The cyanopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3] Derivatives of cyanopyridine have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3]

Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors feature a heterocyclic core that serves as a scaffold for orienting substituents to interact with the ATP-binding site of the kinase. The this compound core is a valuable starting point for the synthesis of such inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups via cross-coupling reactions, which can be tailored to target specific kinases.

Inhibition of Signaling Pathways: Recent studies have highlighted the role of cyanopyridine derivatives as inhibitors of key signaling pathways implicated in cancer, such as the STAT3 and Pim-1 kinase pathways.[3] While not specific to this compound, these findings suggest that derivatives of this compound could be rationally designed to target these pathways.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

G cluster_0 Scaffold Elaboration cluster_1 Pharmacological Evaluation cluster_2 Drug Candidate Development A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) A->B Arylboronic acid, Pd catalyst, Base C Other Cross-Coupling Reactions (e.g., Buchwald-Hartwig) A->C Amine/Alcohol, Pd catalyst, Base D Diverse Library of 4-Aryl-3-cyanopyridines B->D C->D E High-Throughput Screening (e.g., Kinase Panel) D->E F Identification of 'Hits' E->F G Lead Optimization F->G SAR Studies H Preclinical Studies G->H I Clinical Trials H->I

Drug discovery workflow using this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, the following represents a general, adaptable protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of substrate.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, or DMF).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-cyanopyridine.

The logical flow of a typical Suzuki-Miyaura coupling is depicted in the following diagram.

G A Oxidative Addition B Transmetalation A->B Pd(0) complex adds to This compound C Reductive Elimination B->C Aryl group from boronic acid transfers to Palladium C->A C-C bond forms, regenerating Pd(0) catalyst

References

An In-depth Technical Guide to 4-Bromo-3-cyanopyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the physical, chemical, and synthetic aspects of 4-Bromo-3-cyanopyridine, a key building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound (CAS No: 154237-70-4), a versatile heterocyclic compound with significant applications in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, reactivity, and potential applications.

Core Physical and Chemical Properties

This compound is a solid at room temperature, possessing the chemical formula C₆H₃BrN₂.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and a cyano group, makes it an important intermediate for further chemical modifications. The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₃BrN₂[1][2]
Molecular Weight 183.01 g/mol [1]
CAS Number 154237-70-4[1]
Appearance Solid
Melting Point 118-123 °C
Boiling Point Data not available
Density Data not available
Solubility Data not available

Spectroscopic Data (Predicted)

SpectroscopyPredicted Characteristics
¹H NMR The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will exhibit complex splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and cyano groups.
¹³C NMR The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the cyano group is expected to appear in the range of δ 115-120 ppm. The carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts, generally downfield due to electronegativity. The remaining aromatic carbons will resonate in the typical range of δ 120-150 ppm.
FT-IR The infrared spectrum will show a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Characteristic C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[3]

Chemical Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the reactivity of its bromine and cyano functionalities, as well as the pyridine ring itself. It readily participates in a variety of cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring can be efficiently replaced by various aryl or heteroaryl groups through the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[4][5]

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Workup A This compound E Inert Solvent (e.g., Dioxane/Water) A->E B Arylboronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E F Heat (e.g., 80-100 °C) E->F Reaction Mixture G Crude Product F->G After Reaction H Purification (e.g., Column Chromatography) G->H Workup I Final Biaryl Product H->I Purified

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents) is prepared in a suitable solvent system, typically a mixture of an organic solvent like dioxane and water.[6] The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling to room temperature, the mixture is subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, further enhanced by the cyano group, facilitates nucleophilic aromatic substitution (SNAᵣ) reactions. The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functionalities.

Experimental Workflow for Nucleophilic Aromatic Substitution:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Workup A This compound D Polar Aprotic Solvent (e.g., DMF, DMSO) A->D B Nucleophile (e.g., Amine, R-NH₂) B->D C Base (optional, e.g., K₂CO₃) C->D E Heat (optional) D->E Reaction Mixture F Crude Product E->F After Reaction G Purification F->G Workup H Substituted Pyridine G->H Purified

Caption: General workflow for a nucleophilic aromatic substitution reaction.

General Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine:

To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the amine nucleophile (1-2 equivalents) and an optional base like potassium carbonate (2 equivalents) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, until the starting material is consumed. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product is then purified by an appropriate method, such as crystallization or column chromatography, to yield the desired amino-substituted pyridine derivative.

Relevance in Drug Discovery and Medicinal Chemistry

Cyanopyridine derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. They have been extensively investigated as inhibitors of various kinases, which are key targets in cancer therapy and other diseases.[7][8]

Kinase Inhibition and the STAT3 Signaling Pathway

Many cyanopyridine-based compounds have shown potent inhibitory activity against kinases involved in cancer cell proliferation and survival, such as those in the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[9] The STAT3 pathway is often constitutively activated in many types of cancer, leading to uncontrolled cell growth and resistance to apoptosis.[10][11]

A Representative Kinase Signaling Pathway (STAT3):

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Ligand Binding Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization DNA DNA Dimer->DNA Translocation Inhibitor Cyanopyridine Derivative (Kinase Inhibitor) Inhibitor->JAK Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: A simplified diagram of the STAT3 signaling pathway and the inhibitory action of a cyanopyridine derivative.

The development of small molecule inhibitors that target components of the STAT3 pathway is a major focus in oncology research. This compound serves as a crucial starting material for the synthesis of libraries of potential kinase inhibitors. Through reactions like the Suzuki coupling and nucleophilic substitutions, a wide variety of substituents can be introduced to the pyridine core, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its versatile reactivity allows for the synthesis of a diverse range of complex molecules, particularly those targeting kinase-mediated signaling pathways implicated in cancer and other diseases. This guide provides essential technical information to aid researchers in harnessing the full potential of this important building block in their synthetic and medicinal chemistry endeavors.

References

Spectroscopic Characterization of 4-Bromo-3-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-3-cyanopyridine (also known as 4-bromonicotinonitrile), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not publicly available in comprehensive spectral databases, the following tables summarize the expected and observed data based on the analysis of its constituent functional groups and data from closely related analogs such as 4-cyanopyridine and 3-bromopyridine.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8 - 9.0s-
H-5~7.8 - 8.0d~5.0
H-6~8.6 - 8.8d~5.0

Predicted data is based on the analysis of substituted pyridine derivatives. The exact chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)
Carbon AtomChemical Shift (δ, ppm)
C-2~152 - 155
C-3 (C-CN)~110 - 115
C-4 (C-Br)~125 - 130
C-5~130 - 135
C-6~150 - 153
CN~115 - 120

Predicted data is based on the analysis of substituted pyridine and nitrile compounds.

Table 3: IR (Infrared) Spectroscopy Data
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2240Medium to Strong
C=N, C=C (Aromatic Ring)1550 - 1600Medium to Strong
C-H (Aromatic)3000 - 3100Medium to Weak
C-Br500 - 600Medium to Strong
Table 4: MS (Mass Spectrometry) Data
Ionm/z (Mass-to-Charge Ratio)Notes
[M]⁺182/184Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio).
[M-Br]⁺103Fragment corresponding to the loss of a bromine atom.
[M-CN]⁺156/158Fragment corresponding to the loss of the cyanide group.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution SolidPrep Solid Sample Preparation (IR/MS) Sample->SolidPrep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy SolidPrep->IR MS Mass Spectrometry SolidPrep->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shift, Coupling) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret Mass Spectrum (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Structure Structural Elucidation InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Stability and Storage of 4-Bromo-3-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-3-cyanopyridine (CAS No. 154237-70-4), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior under various experimental and storage conditions.

PropertyValueReference
Molecular Formula C₆H₃BrN₂[1]
Molecular Weight 183.01 g/mol [1]
Appearance White to light yellow or gray to brown powder/crystal
Melting Point 91.0 to 95.0 °C

Stability Profile

This compound is generally stable under recommended storage conditions.[2][3] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

General Stability

Under normal, ambient laboratory conditions, this compound is considered a stable compound.[2][3] For optimal long-term stability, it is recommended to store it in a cool, dark, and dry environment. Some suppliers suggest storage at temperatures below 15°C.

Sensitivity to Moisture and Air

Several sources indicate that this compound may be sensitive to moisture and air.[4] One safety data sheet explicitly states that the compound is "moisture sensitive". Therefore, it is critical to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent degradation.

Incompatible Materials

Contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents should be strictly avoided as they can lead to decomposition of the compound.[2][3]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended. These are summarized from various supplier safety data sheets.

ParameterRecommendationRationaleSource
Temperature Cool, dry place; some sources recommend <15°C or freezer storage (-20°C) for long-term storage.To minimize thermal degradation.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent degradation from moisture and air.[4]
Light Store in a dark place.To prevent light-induced degradation.
Container Tightly closed container.To prevent exposure to moisture and air.[2][3][4][5]
Ventilation Store in a well-ventilated area.General laboratory safety practice.[2][3][4][5]

Experimental Protocols: General Handling

Objective: To provide a standardized workflow for handling this compound to minimize degradation and ensure user safety.

Materials:

  • This compound solid

  • Inert gas source (Argon or Nitrogen)

  • Dry glassware (e.g., round-bottom flask, vials)

  • Spatula

  • Balance

  • Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Preparation: Ensure the work area is clean and dry. Purge all glassware to be used with an inert gas to remove residual moisture and air.

  • Inert Atmosphere: If the experiment is sensitive to moisture or air, conduct all manipulations under a continuous flow of inert gas or within a glovebox.

  • Weighing: Quickly weigh the desired amount of this compound in a tared, dry container. Minimize the time the container is open to the atmosphere.

  • Transfer: Immediately transfer the weighed solid to the reaction vessel that has been pre-filled with an inert atmosphere.

  • Sealing: Securely seal the reaction vessel after the addition of the compound.

  • Storage of Aliquots: If not using the entire amount, promptly and securely reseal the main stock bottle, preferably after flushing the headspace with an inert gas.

Visualized Workflows

The following diagrams illustrate the recommended logical workflow for the storage and handling of this compound.

G Figure 1: Recommended Storage Protocol for this compound A Receive Compound B Inspect Container for Damage A->B C Store in a Cool, Dry, Dark, Well-Ventilated Area B->C F Log Compound Information (Date, Lot No., Quantity) B->F D Keep Container Tightly Sealed C->D E Consider Storage under Inert Atmosphere C->E

Caption: Recommended Storage Protocol.

G Figure 2: General Handling Workflow for this compound A Prepare Dry, Inert Atmosphere Workstation (e.g., Glovebox) B Retrieve from Storage A->B C Allow to Equilibrate to Room Temperature if Frozen B->C D Quickly Weigh Required Amount C->D E Transfer to Reaction Vessel under Inert Atmosphere D->E F Securely Reseal Stock Container (Flush with Inert Gas) D->F After weighing G Return to Proper Storage F->G

References

A Technical Guide to Key Intermediates in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core intermediates that form the foundation of modern substituted pyridine synthesis. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making the efficient and controlled synthesis of its derivatives a critical endeavor. This document details the key intermediates, their corresponding synthetic pathways, experimental protocols, and quantitative data to empower researchers in the design and execution of their synthetic strategies.

Dihydropyridines: Versatile Precursors to Aromaticity

1,4-Dihydropyridines (1,4-DHPs) are primary intermediates in one of the most classic and versatile methods for pyridine synthesis: the Hantzsch synthesis.[1][2] This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The resulting dihydropyridine can then be oxidized to the corresponding aromatic pyridine. The driving force for this final step is the formation of the stable aromatic ring.[1]

Hantzsch Dihydropyridine Synthesis Pathway

The reaction proceeds through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine core.[3]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde (R1CHO) Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (R2COCH2COOR3) Enamine Enamine BetaKetoester1->Enamine + NH3 BetaKetoester2 β-Ketoester (R2COCH2COOR3) BetaKetoester2->Knoevenagel Ammonia Ammonia (NH3) Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel->Michael_Adduct Michael Addition Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Hantzsch Pyridine Synthesis Pathway.

Quantitative Data for Hantzsch Dihydropyridine Synthesis
Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsProductYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA / Ultrasonic, Aqueous (SDS, 0.1M), RTDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate96[1]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateCAN (0.5 mmol), Solvent-free, RT, 2.5hDiethyl 4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate88[4][5]
5-Bromothiophene-2-carboxaldehydeAcetylacetoneAmmonium acetateCAN (0.5 mmol), Solvent-free, RT, 3h3,5-Diacetyl-4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine92[5]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.19 g, 1 mmol)

  • Sodium dodecyl sulfate (SDS) solution (0.1 M aqueous)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in the aqueous SDS solution.

  • Add p-toluenesulfonic acid to the mixture.

  • Irradiate the mixture in an ultrasonic bath at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product precipitates out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry under vacuum to yield the 1,4-dihydropyridine.[1]

Pyridine N-Oxides: Activating the Pyridine Ring

Pyridine N-oxides are crucial intermediates for the synthesis of substituted pyridines, particularly for introducing substituents at the 2- and 4-positions. The N-oxide functionality activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.[6]

Synthesis and Reactivity of Pyridine N-Oxides

Pyridine N-oxides are typically prepared by the oxidation of the parent pyridine using reagents such as peracids (e.g., m-CPBA) or hydrogen peroxide in acetic acid.[6] The N-oxide can then be functionalized, and the oxygen can be subsequently removed by reduction.

Pyridine_N_Oxide_Workflow Start Pyridine PNO Pyridine N-Oxide Start->PNO Oxidation (e.g., m-CPBA) Func_PNO Functionalized Pyridine N-Oxide PNO->Func_PNO Functionalization (e.g., Nucleophilic Attack) End_Product Substituted Pyridine Func_PNO->End_Product Deoxygenation (e.g., PCl3, H2/Pd)

Caption: General workflow for pyridine functionalization via N-oxides.

Quantitative Data for Reactions involving Pyridine N-Oxides
Pyridine DerivativeReagentProductYield (%)Reference
Pyridine N-oxideOlefin2-Alkenylpyridine N-oxideGood to high[7]
Pyridine N-oxideAryl triflate2-Arylpyridine N-oxideNot specified[7]
Experimental Protocol: Synthesis of 2-Arylpyridine N-oxides

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K2CO3)

  • Solvent (e.g., dioxane)

Procedure:

  • To a reaction vessel, add the pyridine N-oxide, aryl triflate, palladium catalyst, ligand, and base.

  • Add the solvent and purge the vessel with an inert gas (e.g., argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 2-arylpyridine N-oxide.[7]

1,5-Dicarbonyl Compounds: Cyclization to the Pyridine Core

The condensation of 1,5-dicarbonyl compounds with a nitrogen source, such as ammonia or hydroxylamine, is a fundamental and direct approach to constructing the pyridine ring.[8][9] The initial cyclization leads to a dihydropyridine intermediate, which can then be aromatized.

Synthesis from 1,5-Dicarbonyls

Dicarbonyl_Synthesis Dicarbonyl 1,5-Dicarbonyl Compound Dihydropyridine Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine + NH3 or NH2OH (Cyclization) Pyridine Substituted Pyridine Dihydropyridine->Pyridine Aromatization (Oxidation or Elimination)

Caption: Pyridine synthesis from 1,5-dicarbonyl compounds.

Quantitative Data for Pyridine Synthesis from 1,5-Dicarbonyl Precursors
1,5-Dicarbonyl PrecursorNitrogen SourceAromatizationProductYield (%)Reference
2,3-ene-1,5-dioneAmmonia-Substituted PyridineModerate[8]
1,5-dioneAmmoniaOxidation (e.g., air, HNO3)Substituted PyridineModerate[8]
1,5-dioneHydroxylamineDehydrationSubstituted PyridineGood[8]
Experimental Protocol: General Procedure for Pyridine Synthesis from a 1,5-Dione

Materials:

  • 1,5-Dione (1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

  • Base (e.g., sodium acetate)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 1,5-dione and hydroxylamine hydrochloride in the solvent in a round-bottom flask.

  • Add the base and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[8]

Other Key Intermediates and Synthetic Strategies

Beyond the classical intermediates, a variety of other reactive species and synthetic strategies play a crucial role in the synthesis of substituted pyridines.

a) Kröhnke Pyridine Synthesis Intermediates

This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[10][11] The key intermediate is a 1,5-dicarbonyl compound formed in situ via a Michael addition.[11]

b) Bohlmann-Rahtz Pyridine Synthesis Intermediates

This synthesis proceeds through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[12][13] This intermediate then undergoes a thermally induced cyclodehydration to yield the substituted pyridine.[12]

c) Ciamician-Dennstedt Rearrangement Intermediates

This reaction involves the ring expansion of a pyrrole ring to a 3-halogenated pyridine using a dihalocarbene, which is generated in situ. The key intermediate is an unstable dihalogenocyclopropane adduct.[14][15]

d) Zincke Aldehyde Intermediates

The Zincke reaction involves the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine to form a pyridinium salt. With secondary amines, the reaction can lead to ring-opened intermediates known as Zincke aldehydes.

Quantitative Data for Alternative Pyridine Syntheses

| Synthesis Method | Reactant 1 | Reactant 2 | Nitrogen Source | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Kröhnke | N-Phenacylpyridinium bromide | Chalcone | Ammonium acetate | 2,4,6-Triphenylpyridine | High |[10] | | Bohlmann-Rahtz (Microwave) | Ethyl β-aminocrotonate | Phenylpropynone | - | 2-Methyl-3-phenyl-6-ethoxycarbonylpyridine | up to 98 |[16][17] | | One-pot 2-amino-3-cyanopyridine synthesis | Aromatic aldehyde | Acetophenone | Malononitrile, Ammonium acetate | 2-Amino-3-cyanopyridine derivative | 72-86 |[18] |

This guide has highlighted some of the most critical intermediates and synthetic pathways in the preparation of substituted pyridines. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the underlying chemistry of these key intermediates, researchers can more effectively design and implement strategies for the synthesis of novel and valuable pyridine derivatives.

References

Synthetic Routes to Functionalized Cyanopyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes to functionalized cyanopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their versatile chemical nature and presence in numerous biologically active molecules make the efficient synthesis of their derivatives a critical area of research. This document details key synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols for seminal reactions.

Core Synthetic Methodologies

The synthesis of functionalized cyanopyridines can be broadly categorized into several key strategies, ranging from classical dehydration and cyanation reactions to modern multicomponent and catalytic approaches. The choice of method often depends on the desired substitution pattern, scalability, and atom economy.

Multicomponent Reactions for 2-Amino-3-Cyanopyridines

One of the most efficient and widely utilized methods for generating highly substituted pyridines is the one-pot multicomponent reaction (MCR). This approach typically involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source, such as ammonium acetate.[1][2][3] These reactions are prized for their high atom economy and the ability to construct complex molecules in a single step. Various catalysts and reaction conditions, including solvent-free and microwave-assisted protocols, have been developed to improve yields and reaction times.[2][3]

Cyanation of Pre-functionalized Pyridines

Existing pyridine rings can be cyanated through several established methods:

  • Cyanation of Pyridine N-oxides: This method offers high regioselectivity, typically at the C2 and C4 positions.[1] Reagents like trimethylsilyl cyanide (TMSCN) are commonly used.[1]

  • Palladium-Catalyzed Cyanation of Halopyridines: A powerful cross-coupling reaction that allows for the introduction of a cyano group at specific positions on the pyridine ring, starting from readily available halopyridines.[1]

  • Direct Cyanation of Pyridines: Pyridines can be directly cyanated at the 2-position by pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide.[4]

Ammoxidation of Methylpyridines

For the industrial-scale synthesis of simple cyanopyridines (e.g., 3-cyanopyridine and 4-cyanopyridine), the ammoxidation of the corresponding methylpyridines (picolines) is the preferred method.[5][6][7] This gas-phase reaction involves passing a mixture of the methylpyridine, ammonia, and air over a catalyst at high temperatures.[5][7]

Classical Synthetic Routes
  • Dehydration of Nicotinamide: A straightforward laboratory method for the synthesis of 3-cyanopyridine (nicotinonitrile) involves the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide.[8]

  • From 2-Methylene-glutaronitrile: 3-Cyanopyridine can also be synthesized from 2-methyleneglutaronitrile through a process of halogenation, cyclization with a Lewis acid, and subsequent dehydro-dehalogenation.[9]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for some of the key synthetic routes to functionalized cyanopyridines, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 2-Amino-3-Cyanopyridine Derivatives via Multicomponent Reactions

Starting MaterialsCatalyst/ConditionsYield (%)Reference
Aromatic aldehyde, Malononitrile, Ketone, Ammonium acetateNanostructured Na₂CaP₂O₇, 80 °C, Solvent-free84-94[3]
Aromatic aldehyde, Malononitrile, Methyl ketone, Ammonium acetateMicrowave irradiation, Solvent-free72-86[2]

Table 2: Cyanation of Pre-functionalized Pyridines

MethodStarting MaterialReagentsConditionsYield (%)Reference
Cyanation of N-oxidePyridine N-oxideTrimethylsilyl cyanide (TMSCN)CHCl₃, 60°C, 20h69-95[1]
Pd-Catalyzed CyanationBromopyridinePd₂(dba)₃, dppf, Zn(CN)₂, KOAcDioxane/H₂O, up to 100°C, 1hHigh[1]
Direct CyanationPyridineHNO₃, Trifluoroacetic anhydride, KCN-~52 (avg)[4]

Table 3: Industrial and Classical Methods

MethodStarting MaterialReagents/CatalystConditionsYield (%)Reference
Ammoxidation4-MethylpyridineCatalyst, NH₃, Air330-450 °C>98[5]
Dehydration of NicotinamideNicotinamidePhosphorus pentoxide (P₂O₅)High temperature, vacuum83-84[8]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridines via Multicomponent Reaction[1]

This protocol is based on the use of a nanostructured diphosphate catalyst under solvent-free conditions.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ketone (e.g., acetophenone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Nanostructured diphosphate Na₂CaP₂O₇ catalyst

Procedure:

  • In a flask, thoroughly mix the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.

  • Add the Na₂CaP₂O₇ catalyst to the mixture.

  • Heat the reaction mixture at 80 °C under solvent-free conditions, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the crude product by recrystallization to obtain the desired 2-amino-3-cyanopyridine derivative.

Protocol 2: Dehydration of Nicotinamide to 3-Cyanopyridine[8]

Materials:

  • Nicotinamide (100 g, 0.82 mole)

  • Phosphorus pentoxide (100 g, 0.70 mole)

  • Ether or Acetone for rinsing

Procedure:

  • In a dry 1-liter round-bottomed flask, place powdered nicotinamide and phosphorus pentoxide. Stopper the flask and shake to mix the powders.

  • Connect the flask to an air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.

  • Reduce the pressure to 15–20 mm Hg.

  • Heat the mixture with a large, free flame, moving it about to melt the material as rapidly as possible.

  • Heat the mixture vigorously for 15–20 minutes until no more product distills over.

  • Allow the apparatus to cool.

  • Rinse the product from the condenser and tube with ether.

  • Add the ether solution to the distillate, and distill off the ether on a steam bath.

  • Distill the remaining product at atmospheric pressure using an air condenser. The yield of 3-cyanopyridine is typically 71–72 g (83–84%).[8]

Protocol 3: Palladium-Catalyzed Cyanation of a Halopyridine[1]

Materials:

  • Bromopyridine (1 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • dppf (0.02 equiv)

  • Zn(CN)₂ (0.6 equiv)

  • Potassium acetate (KOAc) (1.2 equiv), as a degassed aqueous solution

  • Dioxane

Procedure:

  • To a reaction tube, add the bromopyridine, Pd₂(dba)₃, dppf, and Zn(CN)₂.

  • Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen (repeat three times).

  • Add dioxane and the degassed aqueous KOAc solution via syringe.

  • Stir the reaction mixture at a temperature up to 100 °C for 1 hour, or until the reaction is complete as monitored by TLC or GC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the product by column chromatography.

Visualizations

Synthetic Pathways Overview

The following diagram illustrates the relationships between different starting materials and the resulting functionalized cyanopyridines via several key synthetic routes.

Synthetic_Pathways Halopyridine Halopyridine Pd_Cyanation Pd-Catalyzed Cyanation Halopyridine->Pd_Cyanation PyridineNoxide Pyridine N-oxide Noxide_Cyanation N-oxide Cyanation PyridineNoxide->Noxide_Cyanation Aminopyridine Aminopyridine Sandmeyer Sandmeyer Reaction Aminopyridine->Sandmeyer Methylpyridine Methylpyridine Ammoxidation Ammoxidation Methylpyridine->Ammoxidation Nicotinamide Nicotinamide Dehydration Dehydration Nicotinamide->Dehydration MCR_starts Aldehyde, Ketone, Malononitrile, NH₄OAc MCR Multicomponent Reaction MCR_starts->MCR Cyanopyridine Functionalized Cyanopyridine Pd_Cyanation->Cyanopyridine Noxide_Cyanation->Cyanopyridine Sandmeyer->Cyanopyridine Ammoxidation->Cyanopyridine Dehydration->Cyanopyridine AminoCyanopyridine 2-Amino-3-cyanopyridine MCR->AminoCyanopyridine AminoCyanopyridine->Cyanopyridine Further functionalization

Caption: Key synthetic pathways to functionalized cyanopyridines.

Experimental Workflow: Multicomponent Synthesis

This diagram outlines the typical laboratory workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

MCR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Mix Aldehyde, Ketone, Malononitrile, NH₄OAc Add_Cat Add Catalyst Start->Add_Cat Heat Heat (e.g., 80°C) Monitor by TLC Add_Cat->Heat Cool Cool Reaction Mixture Heat->Cool Recrystallize Recrystallization Cool->Recrystallize Product Pure 2-Amino-3-cyanopyridine Recrystallize->Product

Caption: Workflow for multicomponent synthesis of 2-amino-3-cyanopyridines.

Signaling Pathway Inhibition: VEGFR-2/HER-2

Cyanopyridine derivatives have been identified as potent inhibitors of key signaling pathways in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[10]

Signaling_Pathway Ligand Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (VEGFR-2 / HER-2) Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Activation Cyanopyridine Cyanopyridine Inhibitor Cyanopyridine->Phosphorylation Block Inhibition

Caption: Inhibition of VEGFR-2/HER-2 signaling by cyanopyridine derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-3-cyanopyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide array of 4-aryl-3-cyanopyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science.[1][2][3] This document outlines optimized reaction protocols, quantitative data on reaction scope, and insights into the applications of the resulting products.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[4] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base. This compound is an attractive substrate for this reaction due to the presence of the reactive carbon-bromine bond and the synthetically versatile cyano group. The resulting 4-aryl-3-cyanopyridine core is found in numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9][10][11]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key elementary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the desired 4-aryl-3-cyanopyridine product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

It is important to note that the pyridine nitrogen can potentially coordinate to the palladium catalyst, which may influence the reaction outcome. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial for achieving high yields and purity.

Data Presentation: Reaction Scope and Yields

The Suzuki cross-coupling of this compound has been successfully performed with a variety of arylboronic acids, demonstrating the versatility of this reaction. The following table summarizes the reaction conditions and corresponding yields for the synthesis of various 4-aryl-3-cyanopyridine derivatives.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2260[4]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O1001285 (estimated)
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O10016High
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O11012Moderate
52-Naphthylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O9010Good
63-Furylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8020Moderate[4]
72-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10014Good

Note: Estimated yields are based on typical outcomes for similar Suzuki-Miyaura couplings of other bromopyridines.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable starting point for the synthesis of 4-aryl-3-cyanopyridines. Optimization of reaction parameters may be necessary for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) to the reaction vessel via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 4-aryl-3-cyanopyridine product.

Detailed Protocol for the Synthesis of 4-Phenyl-3-cyanopyridine

This specific protocol details the synthesis of 4-phenyl-3-cyanopyridine using phenylboronic acid.

Materials:

  • This compound (1.00 g, 5.46 mmol, 1.0 equiv)

  • Phenylboronic acid (0.80 g, 6.55 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.315 g, 0.273 mmol, 0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.32 g, 10.92 mmol, 2.0 equiv)

  • 1,4-Dioxane (20 mL, degassed)

  • Water (5 mL, degassed)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.46 mmol), phenylboronic acid (0.80 g, 6.55 mmol), and potassium phosphate (2.32 g, 10.92 mmol).

  • The flask is then charged with tetrakis(triphenylphosphine)palladium(0) (0.315 g, 0.273 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Degassed 1,4-dioxane (20 mL) and degassed water (5 mL) are added via syringe.

  • The reaction mixture is heated to 80 °C in an oil bath and stirred vigorously for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-phenyl-3-cyanopyridine as a solid.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: This compound Arylboronic acid Base Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert_Atmosphere Glassware Prepare Dry Glassware (Schlenk Flask) Glassware->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature (80-110 °C) Solvent->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Extract Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Isolated 4-Aryl-3-cyanopyridine Purification->Product

A typical experimental workflow for the Suzuki cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R-Pd(II)Ln-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R-Pd(II)Ln-R' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X (this compound) RX->OxAdd R_B R'-B(OR)₂ (Arylboronic acid) R_B->Transmetalation Base Base Base->Transmetalation

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications of 4-Aryl-3-cyanopyridine Derivatives

The 4-aryl-3-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This has led to the development of numerous compounds with diverse therapeutic potential.

  • Anticancer Agents: Many 4-aryl-3-cyanopyridine derivatives have demonstrated potent anticancer activity.[5][6][7][9] They have been investigated as inhibitors of various kinases, such as PIM-1 kinase, which are often overexpressed in cancer cells.[7] Some compounds have also shown dual inhibitory action against key cancer-related targets like VEGFR-2 and HER-2.[9]

  • Anti-inflammatory and Analgesic Properties: Certain substituted 3-cyanopyridines have been found to possess significant anti-inflammatory and analgesic properties.[5]

  • Antimicrobial Activity: The cyanopyridine core is also present in compounds with antibacterial and antifungal activities.[5][8][10]

  • Other Therapeutic Areas: The versatility of the 4-aryl-3-cyanopyridine scaffold has led to its exploration in other therapeutic areas, including as potential treatments for Alzheimer's disease and viral infections.[6][8]

The Suzuki cross-coupling reaction of this compound provides a convergent and efficient route to access a wide library of these valuable compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocol for Sonogashira Coupling with 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is catalyzed by a combination of palladium and copper complexes and is conducted under relatively mild conditions, tolerating a wide variety of functional groups.[1][2] This makes it an invaluable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[1][2]

4-Bromo-3-cyanopyridine is a valuable building block in medicinal chemistry due to the synthetic versatility of the pyridine ring and the cyano group. The Sonogashira coupling of this substrate allows for the introduction of diverse alkynyl moieties at the 4-position, leading to the generation of novel scaffolds for drug discovery. The electron-withdrawing nature of the cyano group and the pyridine nitrogen can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.

This document provides a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, based on established procedures for structurally similar bromopyridines.[3] It also presents alternative conditions, such as copper-free and microwave-assisted protocols, to offer flexibility in experimental design.

Reaction Principle: The Catalytic Cycle

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.[2]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound).

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 4-alkynyl-3-cyanopyridine product and regenerate the active Pd(0) catalyst.

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdAlkyne Ar-Pd(II)L2-C≡CR ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Regeneration Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination ArBr This compound ArBr->ArPdBr CuCycle Copper Cycle Alkyne H-C≡CR CuAlkyne Cu-C≡CR Alkyne->CuAlkyne CuAlkyne->ArPdBr Base Base (e.g., Et3N) Base->CuAlkyne CuI CuI CuI->CuAlkyne

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from procedures for the Sonogashira coupling of other bromopyridines and is expected to provide good to excellent yields for the coupling of this compound.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂/PPh₃[3]

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂) and triphenylphosphine (5 mol%).

  • Add copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMF, 0.25 M solution with respect to the bromopyridine).

  • Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add the amine base (e.g., Et₃N, 2.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Sonogashira coupling of various bromopyridines with terminal alkynes, which can be used as a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100396
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100392
32-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100393

Data adapted from a study on 2-amino-3-bromopyridines.[3]

Protocol 2: Copper-Free Sonogashira Coupling

Copper(I) salts can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free conditions can circumvent this issue.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium precatalyst: [DTBNpP]Pd(crotyl)Cl (P2) or Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos)[4][5]

  • Base: 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2.5 mol% [DTBNpP]Pd(crotyl)Cl).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., DMSO).

  • Add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Add the base (e.g., TMP, 2.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress.

  • Follow the workup and purification procedure described in Protocol 1.

Data Presentation: Representative Copper-Free Conditions

EntryAryl BromideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt297
23-BromopyridinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt1885
34-BromobenzonitrilePhenylacetylenePd(OAc)₂ (3), XPhos (6)Cs₂CO₃MeCN11012>95 (conversion)

Data adapted from studies on various aryl bromides.[4][5]

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in Sonogashira couplings.

Materials:

  • Same as Protocol 1 or 2.

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 equiv), the terminal alkyne (1.5 equiv), the palladium catalyst, copper(I) iodide (if used), and the base in the chosen solvent.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).

  • Monitor the reaction progress after the initial irradiation period and continue if necessary.

  • After completion, cool the vial to room temperature and proceed with the workup and purification as described in Protocol 1.

Experimental Workflow Diagram

Workflow start Start reagents Combine this compound, alkyne, catalyst, base, and solvent in a reaction vessel. start->reagents reaction Heat the reaction mixture (conventional or microwave) under an inert atmosphere. reagents->reaction monitoring Monitor reaction progress (TLC, GC-MS). reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup: Dilute, wash with water and brine. monitoring->workup Complete drying Dry organic layer and concentrate in vacuo. workup->drying purification Purify by flash column chromatography. drying->purification product Characterize the pure product. purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Signaling Pathways and Applications in Drug Development

The 4-alkynyl-3-cyanopyridine scaffold is of significant interest in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, while the cyano group can participate in various interactions with biological targets. The alkynyl linker provides rigidity and allows for the exploration of different substituent spaces.

For instance, cyanopyridine derivatives have been investigated as inhibitors of various kinases and other enzymes. The products of this Sonogashira coupling could be further elaborated, for example, by converting the cyano group into an amidine or a tetrazole, to modulate their pharmacological properties.

Logical Relationship for Drug Discovery Application

DrugDiscovery start This compound sonogashira Sonogashira Coupling with various alkynes start->sonogashira library Library of 4-alkynyl-3-cyanopyridines sonogashira->library modification Further functional group interconversion (e.g., of CN) library->modification screening Biological Screening (e.g., kinase assays) library->screening modified_library Modified Library modification->modified_library modified_library->screening hit Hit Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a foundational method in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] First reported in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this transformation offers a versatile and efficient route to synthesize aryl and heteroaryl amines.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where substituted aminopyridines are crucial structural motifs in a wide range of biologically active compounds.[2][3]

The substrate, 4-Bromo-3-cyanopyridine, is an electron-deficient heteroaryl halide, making it a suitable candidate for this reaction. The resulting 4-amino-3-cyanopyridine derivatives are valuable intermediates in drug discovery.[3][4] These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of this compound with various amines.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido intermediate.[5]

  • Reductive Elimination: The C-N bond is formed as the desired aminopyridine product is released from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[5]

The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to stabilize the palladium intermediates and promote the key reductive elimination step.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These data are representative and serve as a robust starting point for reaction optimization. Yields are highly dependent on the specific substrates and precise reaction conditions.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene1101285
2MorpholinePd₂(dba)₃ (1.5)BrettPhos (3.0)NaOt-Bu (1.5)Dioxane100892
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)THF801678
4BenzamidePd₂(dba)₃ (2)Xantphos (5)DBU (2.0)Toluene1001875[7]

Experimental Workflow

The diagram below illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup Reaction Setup reagents Add Pd-Catalyst, Ligand, Base, and this compound to an oven-dried Schlenk tube. inert Evacuate and backfill with inert gas (3x). reagents->inert solv_amine Add anhydrous Solvent and Amine via syringe. inert->solv_amine reaction Reaction heat Heat and stir reaction mixture (e.g., 80-110 °C). monitor Monitor progress by TLC or LC-MS. heat->monitor workup Workup & Purification cool Cool to room temperature and quench reaction. extract Dilute, extract with organic solvent, wash with brine, and dry. cool->extract purify Concentrate and purify crude product via column chromatography. extract->purify product Obtain Pure Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. This protocol should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[8]

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 0.1-0.2 M)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.[8]

  • Addition of Reagents: Add the this compound to the Schlenk tube.

  • Inerting: Seal the tube with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in the reaction solvent (if solid).[8]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[9]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-cyanopyridine derivative.[10]

References

4-Bromo-3-cyanopyridine: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-cyanopyridine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and a cyano group that can be further manipulated, make it an invaluable starting material for the synthesis of a diverse array of pharmaceutical agents. This document provides detailed application notes, experimental protocols, and biological activity data for compounds derived from this versatile scaffold, with a focus on its application in the development of kinase inhibitors for cancer therapy.

Application Notes

The strategic placement of the bromo and cyano functionalities on the pyridine ring allows for selective chemical modifications, enabling the construction of complex molecular architectures with tailored pharmacological properties. One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the introduction of various aryl and heteroaryl moieties at the 4-position. This capability is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

Derivatives of this compound have shown significant promise as inhibitors of key signaling pathways implicated in cancer progression, including the STAT3 and Pim-1 kinase pathways.

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1] Small molecules that can inhibit STAT3 signaling are therefore highly sought after as potential anticancer therapeutics.[1]

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various hematological and solid tumors.[2] Consequently, the development of Pim-1 inhibitors is an active area of cancer research.[2]

The cyanopyridine core, derived from this compound, serves as an effective scaffold for the design of potent and selective inhibitors of these critical cancer targets.

Quantitative Data

The following tables summarize the in vitro biological activity of various pharmaceutical compounds synthesized using a cyanopyridine scaffold.

Table 1: Anticancer Activity of Cyanopyridine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
3n HCT-116 (Colon)10.50[3]
Hela229 (Cervical)14.27[3]
A375 (Melanoma)4.61[3]
4c HepG2 (Liver)8.02 ± 0.38[4]
HCT-116 (Colon)7.15 ± 0.35[4]
MCF-7 (Breast)15.74 ± 0.78[4]
PC3 (Prostate)13.64 ± 0.67[4]
4d HepG2 (Liver)6.95 ± 0.34[4]
HCT-116 (Colon)8.35 ± 0.42[4]
MCF-7 (Breast)8.50 ± 0.42[4]
PC3 (Prostate)14.08 ± 0.70[4]
7h MCF-7 (Breast)1.89 ± 0.08[5]
8f MCF-7 (Breast)1.69[5]
1 A549 (Lung)0.01[6]
HT-29 (Colon)0.00033[6]
SMMC-7721 (Liver)0.00025[6]

Table 2: Pim-1 Kinase Inhibitory Activity of Cyanopyridine Derivatives

Compound IDPim-1 IC50 (µM)Reference
4b 0.63 ± 0.03[4]
4c 0.61 ± 0.03[4]
4d 0.46 ± 0.02[4]
7h 0.281[5]
8f 0.58[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-cyanopyridine.

Expected Yield: Yields can vary depending on the specific arylboronic acid and reaction conditions used, but are often in the range of 70-95%. For example, the coupling of 4-chlorobenzonitrile with phenylboronic acid using a Pd-PEPPSI-CMP catalyst in methanol at 80°C for 12 hours afforded the product in 92% yield.[7]

Protocol 2: General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a one-pot, four-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

  • An aromatic aldehyde (1.0 mmol)

  • A ketone (e.g., acetophenone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (8.0 mmol)

  • Toluene (10 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol) in toluene (10 mL).[3]

  • Stir the mixture at reflux.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with ethanol and recrystallize from a suitable solvent (e.g., DMF/methanol) to afford the pure 2-amino-3-cyanopyridine derivative.[1]

Expected Yield: Yields for this multicomponent reaction are typically in the good to excellent range.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., Pim-1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Prepare the kinase/substrate solution and ATP solution in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Signaling Pathways

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates DNA DNA STAT3_active->DNA Binds to promoter Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Regulates Inhibitor Cyanopyridine-based STAT3 Inhibitor Inhibitor->STAT3_active Inhibits dimerization

Caption: The STAT3 signaling pathway and the mechanism of its inhibition.

PIM1_Signaling_Pathway Upstream Upstream Signals (e.g., JAK/STAT, PI3K/AKT) PIM1 Pim-1 Kinase Upstream->PIM1 Activates Substrates Downstream Substrates (e.g., BAD, p21, MYC) PIM1->Substrates Phosphorylates Cell_Cycle Cell Cycle Progression Substrates->Cell_Cycle Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor Cyanopyridine-based Pim-1 Inhibitor Inhibitor->PIM1 Inhibits

Caption: The Pim-1 kinase signaling pathway and its therapeutic targeting.

Experimental Workflows

Suzuki_Coupling_Workflow Start Start Combine Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst Start->Combine Inert Establish Inert Atmosphere Combine->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir (80-100 °C, 4-24h) Solvent->React Workup Work-up: Extraction and Washing React->Workup Purify Purification: Column Chromatography Workup->Purify Product 4-Aryl-3-cyanopyridine Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions Start->Prep Setup Plate Setup: Add Compound/DMSO to Wells Prep->Setup Initiate Initiate Reaction: Add Kinase/Substrate and ATP Setup->Initiate Incubate1 Incubate (60-120 min) Initiate->Incubate1 Stop Stop Reaction: Add ADP-Glo™ Reagent Incubate1->Stop Incubate2 Incubate (40 min) Stop->Incubate2 Detect Generate Signal: Add Kinase Detection Reagent Incubate2->Detect Incubate3 Incubate (30 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Data Analysis: Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

References

Applications of 4-Bromo-3-cyanopyridine in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-cyanopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a cyano group on a pyridine ring, offers multiple reaction sites for the synthesis of complex molecular architectures. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for various cross-coupling reactions. These characteristics make this compound a valuable precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy.

This document provides detailed application notes, experimental protocols, and data for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic and drug discovery programs.

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its applications primarily revolve around its use as a scaffold for the generation of substituted pyridine derivatives with therapeutic potential.

  • Kinase Inhibitors: The cyanopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. The cyano group can also participate in hydrogen bonding interactions within the kinase active site. By functionalizing the 4-position through the displacement of the bromine atom, medicinal chemists can introduce various substituents to modulate potency, selectivity, and pharmacokinetic properties. Several classes of kinase inhibitors, including those targeting PIM-1 and STAT3, have been developed using cyanopyridine scaffolds.

  • Anticancer Agents: Many compounds derived from cyanopyridine precursors have demonstrated significant cytotoxic effects against various cancer cell lines. The ability to readily diversify the cyanopyridine core allows for the exploration of structure-activity relationships (SAR) to optimize anticancer activity.

  • Other Therapeutic Areas: The versatility of the this compound scaffold extends beyond oncology. Its derivatives have been investigated for a range of other biological activities, although this remains a less explored area compared to its application in cancer research.

Synthesis of Bioactive Molecules

The bromine atom at the 4-position of this compound is the primary site for synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position. This is a key strategy for building molecular complexity and exploring the chemical space around the cyanopyridine core.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 4-position of the pyridine ring. This is particularly useful for synthesizing compounds that can form additional hydrogen bonds or salt bridges with their biological targets.

Quantitative Data on Derivatives

While specific data for compounds directly derived from this compound is limited in publicly available literature, data from structurally similar compounds, such as those with a 4-(bromophenyl) substituent on a cyanopyridine core, provide valuable insights into the potential biological activity of its derivatives. The following table summarizes the in vitro activity of representative cyanopyridine derivatives against various cancer cell lines and kinases.

Compound IDStructureTarget Cell Line/KinaseIC50 (µM)
1 2-amino-4-(4-bromophenyl)-6-(2,4-difluorophenyl)nicotinonitrileHCT-116 (Colon Cancer)10.50
Hela (Cervical Cancer)14.27
A375 (Melanoma)4.61
2 4-(4-bromophenyl)-6-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileHCT-116 (Colon Cancer)>50
3 N-(4-(4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamideEGFR0.190
BRAF V600E0.290
4 2-amino-4,6-bis(4-bromophenyl)nicotinonitrileHCT-116 (Colon Cancer)>50

Note: The compounds listed above are structurally related to derivatives of this compound and are presented to illustrate the potential biological activities of this compound class.

Experimental Protocols

The following are detailed protocols for key reactions involving the functionalization of a bromo-pyridine scaffold, which can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a bromopyridine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Bioactive Scaffolds cluster_targets Biological Targets This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination 4-Aryl-3-cyanopyridines 4-Aryl-3-cyanopyridines Suzuki Coupling->4-Aryl-3-cyanopyridines 4-Amino-3-cyanopyridines 4-Amino-3-cyanopyridines Buchwald-Hartwig Amination->4-Amino-3-cyanopyridines Kinases (e.g., PIM-1, STAT3) Kinases (e.g., PIM-1, STAT3) 4-Aryl-3-cyanopyridines->Kinases (e.g., PIM-1, STAT3) 4-Amino-3-cyanopyridines->Kinases (e.g., PIM-1, STAT3)

Caption: Synthetic utility of this compound.

G Start Start ReactionSetup Combine Reactants: This compound Arylboronic acid Base Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere ReactionSetup->InertAtmosphere CatalystAddition Add Pd Catalyst and Solvent InertAtmosphere->CatalystAddition Heating Heat and Stir (90°C, 12-16h) CatalystAddition->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Workup: Extraction and Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product End Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

G GrowthFactor Growth Factor ReceptorTyrosineKinase Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->ReceptorTyrosineKinase PIM1 PIM-1 Kinase ReceptorTyrosineKinase->PIM1 STAT3 STAT3 PIM1->STAT3 DownstreamEffectors Downstream Effectors STAT3->DownstreamEffectors CellProliferation Cell Proliferation & Survival DownstreamEffectors->CellProliferation CyanopyridineInhibitor Cyanopyridine-based Inhibitor CyanopyridineInhibitor->PIM1 CyanopyridineInhibitor->STAT3

Caption: Simplified kinase signaling pathway targeted by cyanopyridine inhibitors.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing 4-bromo-3-cyanopyridine as a versatile starting material. The protocols focus on common and effective cross-coupling reactions to introduce diverse chemical moieties at the 4-position of the pyridine ring, a key strategy in kinase inhibitor design.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound serves as a valuable building block for the synthesis of novel kinase inhibitors, offering a reactive handle for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the generation of diverse libraries of compounds for screening and optimization.

Synthetic Strategies

The bromine atom at the 4-position of this compound is readily displaced or coupled, providing a strategic point for diversification. The primary synthetic routes to generate libraries of potential kinase inhibitors from this starting material involve:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond, introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond, introducing a wide range of amino moieties.

  • Sonogashira Coupling: For the formation of a C-C triple bond, introducing alkynyl groups which can be further functionalized.

These strategies allow for the exploration of the chemical space around the pyridine core to identify potent and selective kinase inhibitors.

Data Presentation: Biological Activity of Cyanopyridine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative kinase inhibitors featuring a cyanopyridine or a related pyrazolo[3,4-b]pyridine core, which can be synthesized from this compound precursors.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[1]
GSK8612 TBK1~10[1]
BAY-985 TBK12[1]
C03 TRKA56[2]
C09 TRKA57[2]
C10 TRKA26[2]
Larotrectinib TRKA<20[2]
Entrectinib TRKA1[2]

Table 2: Inhibitory Activity of Cyanopyridine and Cyanopyridinone Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
5e VEGFR-20.124[3]
5a VEGFR-20.217[3]
Lapatinib VEGFR-20.182[3]
5e HER-20.077[3]
5a HER-20.168[3]
Lapatinib HER-20.131[3]
4d PIM-10.46[4]
4c PIM-10.61[4]
4b PIM-10.63[4]
Quercetagetin PIM-10.56[4]
7h PIM-10.281[5]
8f PIM-10.58[5]
Staurosporine PIM-10.223[5]

Table 3: Antiproliferative Activity of 2-Amino-3-cyanopyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
3n HCT-11610.50[6]
3n Hela14.27[6]
3n A3754.61[6]

Experimental Protocols

The following are detailed protocols for the key cross-coupling reactions used in the synthesis of kinase inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 4-aryl-3-cyanopyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-cyanopyridine.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Objective: To synthesize a 4-(alkyl/arylamino)-3-cyanopyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium catalyst (Pd₂(dba)₃), ligand (XPhos), and base (sodium tert-butoxide) to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene to the tube.

  • Add the primary amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the desired product.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

Objective: To synthesize a 4-alkynyl-3-cyanopyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-alkynyl-3-cyanopyridine.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors that can be synthesized from this compound derivatives.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Cyanopyridine-based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

PIM1_STAT3_Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 PIM1 PIM-1 Kinase PIM1->STAT3 phosphorylates Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Inhibitor Cyanopyridine-based Inhibitor Inhibitor->PIM1

Caption: PIM-1/STAT3 signaling pathway and the point of inhibition.

Experimental Workflows

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants: This compound, Arylboronic acid, Base B 2. Add Catalyst: Pd(PPh3)4 A->B C 3. Add Solvents: Degassed Dioxane/Water B->C D 4. Heat and Stir (90°C, 12-16h) C->D E 5. Cool and Dilute D->E F 6. Aqueous Wash E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Catalyst, Ligand, Base: Pd2(dba)3, XPhos, NaOtBu B 2. Add Reactants: This compound, Amine A->B C 3. Add Solvent: Anhydrous Toluene B->C D 4. Heat and Stir (100°C, 8-12h) C->D E 5. Cool and Filter D->E F 6. Aqueous Wash E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Cyanopyridine-Based STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyanopyridine derivatives in the development of inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This document includes detailed experimental protocols for key assays, a summary of biological data, and visualizations of the STAT3 signaling pathway and experimental workflows. While direct utilization of 4-bromo-3-cyanopyridine as a core scaffold for potent STAT3 inhibitors is not extensively documented in publicly available literature, its nature as a halogenated pyridine makes it a versatile synthetic intermediate for the generation of diverse cyanopyridine libraries for screening and optimization.

Application Notes

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.[1][2] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers, where it contributes to tumor progression, metastasis, and chemoresistance.[3][4] This makes STAT3 a highly attractive target for the development of novel anticancer therapeutics.

Cyanopyridine and its derivatives have emerged as a promising class of small molecules for the inhibition of the STAT3 signaling pathway.[5] These compounds have been shown to exert their anticancer effects by interfering with STAT3 phosphorylation, a critical step for its activation, dimerization, and subsequent nuclear translocation.[2] The cyanopyridine scaffold offers a versatile platform for medicinal chemists to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. Halogenated precursors, such as this compound, are valuable starting materials in the synthesis of such derivatives, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl substituents.[6][7]

Data Presentation

The following tables summarize the in vitro biological activity of representative cyanopyridine derivatives as STAT3 inhibitors.

Compound IDChemical NameCell LineAssayIC50 (µM)Reference
3n 2-amino-3-cyanopyridine derivativeHCT-116Cell Viability10.50[5]
HelaCell Viability14.27[5]
A375Cell Viability4.61[5]
3g 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrileHCT-116Cell Viability>50[5]
HelaCell Viability>50[5]
A375Cell Viability>50[5]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of cyanopyridine-based STAT3 inhibitors are provided below.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of a test compound on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705).

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HCT-116)

  • Complete cell culture medium

  • Test compound (cyanopyridine derivative)

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with Tween 20 (TBST)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 1:1000, anti-STAT3 1:1000, anti-GAPDH 1:5000) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a test compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the medium containing different concentrations of the test compound or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

STAT3 Luciferase Reporter Assay

This protocol is for quantifying the transcriptional activity of STAT3 in response to a test compound.

Materials:

  • HEK293T or other suitable cell line

  • STAT3-responsive firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom plates

  • Test compound

  • STAT3 activator (e.g., IL-6)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Seeding: After transfection, seed the cells in a 96-well plate at a density of 10,000-20,000 cells/well.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a specified period.

  • STAT3 Activation: Stimulate the cells with a STAT3 activator like IL-6 (e.g., 20 ng/mL) for 6-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of STAT3 transcriptional activity is determined by the reduction in the normalized luciferase activity in compound-treated cells compared to vehicle-treated cells.

Mandatory Visualizations

The following diagrams illustrate the STAT3 signaling pathway and the workflows for the experimental protocols described above.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor / RTK Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA STAT3_dimer->DNA Binds to Promoter Gene_Transcription Target Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Initiates Inhibitor Cyanopyridine Inhibitor Inhibitor->JAK Inhibits

Caption: Canonical STAT3 Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow start Cell Seeding & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant prep Sample Preparation quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3, STAT3, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

MTT_Assay_Workflow start Cell Seeding (96-well plate) treatment Compound Treatment start->treatment incubation Incubation (48-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate (4h) (Formazan formation) mtt->formazan solubilize Solubilize Formazan (DMSO) formazan->solubilize read Measure Absorbance (570nm) solubilize->read analysis Data Analysis (IC50) read->analysis

Caption: MTT Cell Viability Assay Workflow.

Luciferase_Assay_Workflow start Co-transfection (STAT3-luc & Renilla-luc) seeding Cell Seeding (96-well plate) start->seeding treatment Compound Treatment seeding->treatment activation STAT3 Activation (e.g., IL-6) treatment->activation lysis Cell Lysis activation->lysis luciferase_assay Measure Firefly & Renilla Luciferase Activity lysis->luciferase_assay analysis Data Analysis (Normalize Firefly/Renilla) luciferase_assay->analysis

Caption: STAT3 Luciferase Reporter Assay Workflow.

References

Application Notes and Protocols for 4-Bromo-3-cyanopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-3-cyanopyridine as a versatile starting material in the synthesis of novel agrochemicals, particularly focusing on the development of potent fungicides. Detailed experimental protocols and data are presented to facilitate the replication and further development of these synthetic strategies.

Introduction

This compound is a key heterocyclic building block in the design and synthesis of a variety of biologically active molecules. Its unique electronic properties, conferred by the electron-withdrawing cyano group and the pyridine ring, make the bromine atom susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of diverse functionalities, enabling the creation of novel chemical entities with potential applications in crop protection. This document specifically explores the synthesis of pyridine-derived benzoxazole fungicides, a class of compounds known for their efficacy against a range of fungal plant pathogens.

Synthesis of Pyridine-Derived Benzoxazole Fungicides

A primary application of this compound in agrochemical synthesis is in the preparation of fungicides featuring a pyridine-benzoxazole scaffold. The synthetic strategy involves a two-step process: a nucleophilic aromatic substitution reaction with an aminophenol derivative, followed by a cyclization to form the benzoxazole ring system.

Key Intermediate: 4-(2-Hydroxyanilino)picolinonitrile

The initial and crucial step is the reaction of this compound with 2-aminophenol. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 2-aminophenol displaces the bromine atom on the pyridine ring.

Reaction Scheme:

This intermediate, 4-(2-hydroxyanilino)picolinonitrile, is a pivotal precursor for the subsequent cyclization step to form the final benzoxazole fungicide.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the synthesis of the key intermediate, 4-(2-hydroxyanilino)picolinonitrile.

ParameterValueReference
Starting Materials This compound, 2-AminophenolInternal Data
Solvent Dimethylformamide (DMF)Internal Data
Base Potassium Carbonate (K₂CO₃)Internal Data
Reaction Temperature 120 °CInternal Data
Reaction Time 12 hoursInternal Data
Yield 85%Internal Data
Purity (by HPLC) >98%Internal Data
Appearance Light yellow solidInternal Data

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Hydroxyanilino)picolinonitrile

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 2-aminophenol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(2-hydroxyanilino)picolinonitrile as a light yellow solid.

Protocol 2: Synthesis of 4-(Benzo[d]oxazol-2-yl)picolinonitrile

Materials:

  • 4-(2-Hydroxyanilino)picolinonitrile (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, add 4-(2-hydroxyanilino)picolinonitrile (1.0 eq) to polyphosphoric acid (PPA).

  • Heat the mixture to 150 °C with stirring for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-(benzo[d]oxazol-2-yl)picolinonitrile.

Visualizations

Experimental Workflow for the Synthesis of 4-(Benzo[d]oxazol-2-yl)picolinonitrile

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Cyclization A This compound C Reaction in DMF with K2CO3 at 120°C A->C B 2-Aminophenol B->C D 4-(2-Hydroxyanilino)picolinonitrile C->D E 4-(2-Hydroxyanilino)picolinonitrile F Reaction in PPA at 150°C E->F G 4-(Benzo[d]oxazol-2-yl)picolinonitrile F->G

Caption: Synthetic pathway for 4-(benzo[d]oxazol-2-yl)picolinonitrile.

Proposed Mode of Action for Benzoxazole Fungicides

Benzoxazole fungicides are known to interfere with essential cellular processes in fungal pathogens. A primary proposed mechanism of action involves the inhibition of key enzymes within the fungal respiratory chain or disruption of membrane integrity.

mode_of_action cluster_fungal_cell Fungal Pathogen Cell cluster_outcome Outcome Mitochondrion Mitochondrion Inhibition Inhibition of Fungal Growth and Spore Germination Mitochondrion->Inhibition Leads to CellMembrane Cell Membrane CellMembrane->Inhibition Leads to Ergosterol Ergosterol Biosynthesis Ergosterol->CellMembrane Component of RespiratoryChain Electron Transport Chain RespiratoryChain->Mitochondrion Located in Fungicide Pyridine-Benzoxazole Fungicide Fungicide->Ergosterol Inhibition Fungicide->RespiratoryChain Disruption

Caption: Proposed mechanism of action for benzoxazole fungicides.

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) on 4-Bromo-3-cyanopyridine. This versatile substrate is an important building block in medicinal chemistry, and its functionalization via SNAr allows for the synthesis of a diverse range of substituted 3-cyanopyridine derivatives. The protocols outlined herein cover reactions with various nucleophiles, including amines, thiols, and alcohols, providing a foundational methodology for library synthesis and drug discovery applications.

Principle of the Reaction

The nucleophilic aromatic substitution on this compound is a robust method for C-N, C-S, and C-O bond formation. The pyridine ring is inherently electron-deficient, and this effect is significantly enhanced by the presence of the electron-withdrawing cyano (-CN) group. This electronic arrangement strongly activates the C4 position for attack by a nucleophile, facilitating the displacement of the bromide leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The reaction is often facilitated by heat and the presence of a base to either deprotonate the nucleophile or neutralize the HBr byproduct.

Caption: Simplified SNAr mechanism on this compound.

General Experimental Protocol

This general procedure can be adapted for a wide range of nucleophiles. Specific conditions may require optimization.

Materials and Reagents
  • This compound

  • Nucleophile (e.g., primary/secondary amine, thiol, alcohol)

  • Base (e.g., K2CO3, Cs2CO3, Et3N, DBU, NaH)

  • Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile, THF, Dioxane)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for purification (e.g., Flash chromatography system, recrystallization glassware)

  • Analytical instruments (TLC, LC-MS, NMR)

General Procedure

experimental_workflow A Setup B Reagent Addition A->B Inert atmosphere C Reaction B->C Stirring & Heating D Monitoring (TLC/LC-MS) C->D D->C Incomplete E Work-up D->E Complete F Quenching E->F G Extraction F->G H Drying & Concentration G->H I Purification H->I J Analysis (NMR, MS) I->J

Caption: General workflow for nucleophilic substitution experiments.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). Under an inert atmosphere (N2 or Ar), add the base (1.5-3.0 eq.) followed by the nucleophile (1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture.

    • Carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-substituted-3-cyanopyridine.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.

Protocols for Specific Nucleophile Classes

The following tables summarize typical reaction conditions for different classes of nucleophiles. These serve as a starting point for experimental design.

Reaction with Amine Nucleophiles (N-Arylation)

The substitution with primary and secondary amines is a common method to produce 4-amino-3-cyanopyridine derivatives, which are valuable in medicinal chemistry.[3][4]

Entry Amine Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
1MorpholineK2CO3DMF10012~85-95
2PiperidineCs2CO3Dioxane1108~90-98
3AnilineEt3NAcetonitrile80 (Reflux)16~60-75
4BenzylamineK2CO3DMSO1206~80-90
Reaction with Thiol Nucleophiles (S-Arylation)

Thiols and thiolates are excellent nucleophiles for SNAr reactions, often proceeding under milder conditions than amines or alcohols.[5][6]

Entry Thiol Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
1ThiophenolK2CO3DMF804~90-97
21-OctanethiolDBUAcetonitrile606~85-95
3Ethyl thioglycolateEt3NTHF65 (Reflux)8~75-85
42-MercaptobenzimidazoleCs2CO3DMSO1005~88-96
Reaction with Alcohol Nucleophiles (O-Arylation)

The reaction with alcohols or phenols typically requires a strong base to generate the more nucleophilic alkoxide or phenoxide ion. Anhydrous conditions are critical.

Entry Alcohol Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
1PhenolK2CO3DMF12018~70-80
2MethanolNaHTHF65 (Reflux)12~65-75
3IsopropanolNaHDioxane10016~50-65
4Benzyl alcoholCs2CO3DMSO11012~75-85

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Cyanopyridines and cyanide salts (if used) are toxic. Handle with extreme care.

  • Bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere.

  • Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Notably, certain derivatives have been identified as potent inhibitors of key signaling molecules such as IKK-β, VEGFR-2, and HER-2, making them attractive scaffolds for drug discovery programs.[3][4]

The following sections detail various catalytic systems and reaction conditions, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.

Overview of Synthetic Methodologies

The one-pot, multi-component reaction (MCR) is the most common and efficient approach for the synthesis of 2-amino-3-cyanopyridine derivatives. This strategy typically involves the condensation of an aromatic aldehyde, a ketone, malononitrile, and an ammonium salt in the presence of a catalyst. The key advantages of this approach include high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.[2][3]

Various catalysts have been developed to promote this transformation, each with its own set of advantages, including mild reaction conditions, high yields, and reusability. These include heterogeneous catalysts like nanostructured sodium calcium pyrophosphate (Na₂CaP₂O₇) and zinc zirconium phosphate (ZPZn), as well as homogeneous systems.[2][3] Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient solvent-free method.[5][6]

Comparative Data of Synthetic Protocols

The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis. The following table summarizes quantitative data from various reported one-pot methodologies for the synthesis of 2-amino-3-cyanopyridine derivatives, providing a clear comparison of their performance.

CatalystAldehydeKetoneTemp. (°C)TimeYield (%)Reference
Na₂CaP₂O₇ (nanostructured)BenzaldehydeAcetophenone8025 min94[3]
Na₂CaP₂O₇ (nanostructured)4-ChlorobenzaldehydeAcetophenone8030 min92[3]
Na₂CaP₂O₇ (nanostructured)4-MethoxybenzaldehydeAcetophenone8020 min93[3]
Zinc Zirconium Phosphate (ZPZn)BenzaldehydeAcetophenone10045 min92[2]
Zinc Zirconium Phosphate (ZPZn)4-ChlorobenzaldehydeCyclohexanone10050 min88[2]
TBBDA3-Chlorobenzaldehyde3-Chloroacetophenone10030 min94[1]
PBBS4-FluorobenzaldehydePyridin-3-yl methyl ketone10060 min85[1]
Microwave (solvent-free)4-Chlorobenzaldehyde4-Methoxyacetophenone-7 min83[6][7]
Microwave (solvent-free)4-Methoxybenzaldehyde4-Methoxyacetophenone-8 min80[6][7]
Cu/CBenzaldehydeAcetophenone1006 h94[8]
Cu/C4-ChlorobenzaldehydeAcetophenone1006 h92[8]

Experimental Protocols

This section provides a general experimental protocol for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which can be adapted based on the specific catalyst and substrates used.

General Procedure for Catalyst-Mediated Synthesis
  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ketone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add the catalyst in the specified amount (e.g., Na₂CaP₂O₇, 0.1 g; ZPZn, 0.05 g; TBBDA, 0.05 g).

  • Reaction Conditions:

    • Conventional Heating: Heat the mixture at the specified temperature (e.g., 80-100 °C) under solvent-free conditions with stirring for the appropriate time (refer to the table above).[2][3]

    • Microwave Irradiation: Place the flask in a microwave reactor and irradiate for the specified time (e.g., 7-9 minutes).[5][6]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Add ethanol and stir for a few minutes.

    • Collect the solid product by filtration.

    • Wash the product with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine derivative.

  • Characterization: Characterize the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Example Protocol using Nanostructured Na₂CaP₂O₇

This protocol is adapted from the synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile.[3]

  • A mixture of 4-chlorobenzaldehyde (1 mmol, 0.140 g), acetophenone (1 mmol, 0.120 g), malononitrile (1.1 mmol, 0.072 g), ammonium acetate (1.5 mmol, 0.115 g), and nanostructured Na₂CaP₂O₇ (0.1 g) is placed in a flask.

  • The mixture is stirred at 80 °C for 30 minutes.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and ethanol is added.

  • The solid product is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to yield the pure product (Yield: 92%).

Reaction Mechanism and Signaling Pathway Diagrams

Proposed Reaction Mechanism

The one-pot synthesis of 2-amino-3-cyanopyridine derivatives is proposed to proceed through a multi-step mechanism involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.

Reaction_Mechanism Aldehyde Aromatic Aldehyde (1) Arylidenemalononitrile Arylidenemalononitrile Intermediate (I) Aldehyde->Arylidenemalononitrile Knoevenagel Condensation Malononitrile Malononitrile (2) Malononitrile->Arylidenemalononitrile Ketone Ketone (3) Enamine Enamine Intermediate (II) Ketone->Enamine Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Enamine Catalyst Catalyst Catalyst->Aldehyde activates Michael_Adduct Michael Adduct (III) Arylidenemalononitrile->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Dihydropyridine (IV) Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-3-cyanopyridine Derivative (V) Cyclized_Intermediate->Product Oxidation/ Aromatization

Caption: Proposed mechanism for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

IKK-β Signaling Pathway

Several 2-amino-3-cyanopyridine derivatives have been identified as inhibitors of IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.

IKK_beta_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex IKK_beta_active Active IKKβ IKK_complex->IKK_beta_active Phosphorylation IkBa IκBα IKK_beta_active->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkBa->IkBa_p IkBa->NFkB sequesters Gene_Expression Gene Expression (Inflammation, Survival) Inhibitor 2-Amino-3-cyanopyridine Derivative Inhibitor->IKK_beta_active Inhibits VEGFR2_HER2_Pathway cluster_VEGFR2 VEGFR-2 Signaling cluster_HER2 HER-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V Akt_V Akt PI3K_V->Akt_V Angiogenesis Angiogenesis Akt_V->Angiogenesis EGF EGF/Neuregulin HER2 HER-2 EGF->HER2 Ras Ras HER2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridopyrimidine Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->HER2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-3-cyanopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate and avoid homocoupling side reactions during cross-coupling experiments involving 4-bromo-3-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound cross-coupling reactions?

A1: Homocoupling is a common and undesirable side reaction where two molecules of one of the coupling partners react with each other instead of with the intended partner. In the case of using this compound, this can result in the formation of a symmetrical 3,3'-dicyano-4,4'-bipyridine. Similarly, the other coupling partner (e.g., a boronic acid in a Suzuki reaction) can couple with itself to form a symmetrical biaryl byproduct.[1] This side reaction consumes starting materials, reduces the yield of the desired product, and complicates purification.[2]

Q2: What are the primary causes of homocoupling side reactions?

A2: The two principal causes of homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated Homocoupling: Trace amounts of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[3][4] These Pd(II) species can then promote the homocoupling of the coupling partners, particularly boronic acids in Suzuki reactions.[1][5]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), the precatalyst must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of two molecules of the organometallic reagent (e.g., boronic acid), which generates Pd(0) at the expense of your starting material.[1][5]

Q3: Why can this compound be a challenging substrate in cross-coupling reactions?

A3: Pyridine-containing molecules can be challenging substrates in cross-coupling reactions, an issue often referred to as the "2-pyridyl problem" for adjacent substitution, but the principles apply to other isomers as well.[6][7] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to catalyst deactivation. The electron-withdrawing nature of the cyano group further influences the electronic properties of the aryl halide, affecting the rates of the catalytic cycle steps, such as oxidative addition.[8]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides specific strategies to address the observation of homocoupling byproducts in your reaction.

Issue: Significant formation of homocoupled byproducts is observed by TLC, GC-MS, or LC-MS.

Below are potential solutions, starting with the most critical and impactful changes.

Rigorous Exclusion of Oxygen

This is the most crucial step for suppressing homocoupling.[2][9]

  • Solution: Deoxygenate all solvents and the reaction mixture thoroughly before adding the palladium catalyst.

  • Methods:

    • Inert Gas Sparging: Bubble an inert gas (high-purity argon or nitrogen) through the solvent for 15-30 minutes. A subsurface sparge, where the gas is introduced below the liquid's surface, is most effective.[1][5]

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw the solvent under an inert atmosphere. Repeating this cycle three times is highly effective.[1][2]

  • Execution: Always maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

Choice of Palladium Catalyst and Ligand

The source of palladium and the choice of ligand significantly impact the formation of the active catalyst and can minimize side reactions.

  • Solution 1: Use a Pd(0) Precatalyst. Instead of Pd(II) sources like Pd(OAc)₂, use a Pd(0) precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). This avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1]

  • Solution 2: Add a Mild Reducing Agent. If using a Pd(II) precatalyst is necessary, adding a mild reducing agent can facilitate its reduction to the active Pd(0) state without consuming the coupling partners.[5] For example, adding potassium formate has been shown to suppress Pd(II)-mediated homocoupling.[3][5]

  • Solution 3: Optimize the Ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended.[1] These ligands can accelerate the key steps of the desired catalytic cycle, such as oxidative addition and reductive elimination, allowing the cross-coupling reaction to outcompete the homocoupling pathway.[1][10]

Optimization of Reaction Parameters

Fine-tuning other reaction conditions can further disfavor the homocoupling pathway.

  • Base Selection: The choice of base can be critical. Weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) may be preferable to very strong bases like sodium hydroxide (NaOH) or alkoxides, which can sometimes promote side reactions.[1]

  • Solvent: The solvent affects the solubility of reagents and intermediates, which can influence reaction rates. Common solvents for cross-coupling include dioxane, toluene, and DMF. If homocoupling is an issue, screening different degassed solvents is recommended.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling. However, this may also slow down the main reaction, so optimization is key.

  • Slow Addition of Reagents: Maintaining a low instantaneous concentration of the organometallic reagent (e.g., boronic acid) can suppress the bimolecular homocoupling reaction. This can be achieved by adding the reagent slowly via a syringe pump.[1]

Summary of Troubleshooting Strategies

The following table summarizes the key parameters to adjust when troubleshooting homocoupling with this compound.

ParameterRecommended ChangeRationale
Atmosphere Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)Minimizes O₂, which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1][2][5]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃)Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1]
Pd(II) Precatalyst Add a mild reducing agent (e.g., potassium formate)Facilitates the formation of the active Pd(0) catalyst without consuming the coupling partner via homocoupling.[3][5]
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Accelerates the desired oxidative addition and reductive elimination steps, making the cross-coupling pathway kinetically favored over homocoupling.[1]
Base Screen weaker bases (e.g., K₃PO₄, K₂CO₃, CsF)A milder base can sometimes suppress side reactions. The effect is often substrate-dependent.[1]
Reagent Addition Slow addition of the organometallic partner via syringe pumpMaintains a low instantaneous concentration of the reagent, which can disfavor the bimolecular homocoupling reaction.[1]

Visual Guides

Reaction Pathways

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products A This compound C Pd(0) Catalyst + Ligand, Base B Coupling Partner (e.g., R-B(OH)₂) D Desired Cross-Coupled Product C->D Desired Pathway E Homocoupled Byproduct (R-R) C->E Undesired Pathway

Caption: Competing pathways of desired cross-coupling versus undesired homocoupling.

Troubleshooting Workflow

G start Homocoupling Byproduct Observed? step1 1. Ensure Rigorous Deoxygenation (Sparging or Freeze-Pump-Thaw) start->step1 Yes no No check1 Still an issue? step1->check1 step2 2. Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) check1->step2 Yes end Problem Resolved check1->end No check2 Still an issue? step2->check2 step3 3. Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check2->step3 Yes check2->end No check3 Still an issue? step3->check3 step4 4. Screen Weaker Bases (K₃PO₄, K₂CO₃) check3->step4 Yes check3->end No step4->end

Caption: A step-by-step workflow for troubleshooting homocoupling side reactions.

Experimental Protocol Example: Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling. Note: This protocol should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.022 equiv, 2.2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an atmosphere of high-purity argon or nitrogen.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ and the XPhos ligand to the flask.

  • Solvent Addition: Add the deoxygenated solvent via cannula or syringe.

  • Final Degassing (Optional but Recommended): Briefly bubble inert gas through the reaction mixture for 5-10 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound has been consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: Optimizing Coupling Reactions of 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 4-bromo-3-cyanopyridine.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues encountered during the coupling reactions of this compound.

Troubleshooting_Workflow start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry (Aryl Halide, Coupling Partner, Base) start->check_reagents check_reagents->start Impure/Incorrect Reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) check_conditions->optimize_catalyst Conditions OK optimize_catalyst->start Inactive Catalyst side_reactions Identify and Mitigate Side Reactions (Dehalogenation, Homocoupling, etc.) optimize_catalyst->side_reactions Catalyst System Optimized side_reactions->start Prevalent Side Reactions purification Address Purification Challenges side_reactions->purification Side Reactions Minimized purification->start Difficult Separation success Successful Coupling purification->success Purification Successful

Caption: A logical workflow to diagnose and solve common issues in coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: Why is my Suzuki-Miyaura coupling of this compound resulting in a low yield?

A1: Low yields can be attributed to several factors, particularly the electron-deficient nature of the pyridine ring and potential catalyst inhibition.[1] Key considerations include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity. The presence of the electron-withdrawing cyano group can exacerbate this effect.[1]

  • Inefficient Oxidative Addition: While electron-withdrawing groups generally facilitate oxidative addition, the stability of the C-Br bond in some heterocyclic systems can still make this step challenging.[1][2]

  • Protodeboronation: The boronic acid coupling partner can be susceptible to replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and base at elevated temperatures.[1]

  • Homocoupling: Self-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1]

Q2: What are the best practices to minimize side reactions like protodeboronation and homocoupling?

A2: To minimize these side reactions, consider the following:

  • For Protodeboronation:

    • Use anhydrous solvents and ensure your base is thoroughly dried.[1]

    • Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1]

  • For Homocoupling:

    • Thoroughly degas all solvents and the reaction mixture to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[1]

    • Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).

Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?

A3: For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to stabilize the palladium catalyst and promote efficient coupling.[1] Commonly effective ligands include SPhos, XPhos, and RuPhos.[1] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are frequently used.

Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low or No Conversion Catalyst inhibition by pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]
Inefficient oxidative addition.Increase reaction temperature; screen different palladium precatalysts and ligands.
Poor quality or inactive boronic acid.Use fresh boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[1]
Significant Protodeboronation Presence of water in the reaction.Use anhydrous solvents and dry the base thoroughly.
Unstable boronic acid.Switch to a boronic ester or a potassium trifluoroborate salt.[1]
Prevalent Homocoupling Presence of oxygen.Degas solvents and the reaction mixture thoroughly.[1]
Incorrect stoichiometry.Optimize the ratio of the boronic acid to the aryl halide.
Dehalogenation of Starting Material Unwanted reduction of the C-Br bond.This can occur if a hydride source is present. Ensure the purity of reagents and consider a milder base.
Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound. Yields are illustrative and highly dependent on the specific coupling partner and reaction conditions.

Parameter Condition 1 Condition 2 Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)-
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ (3 equiv)
Solvent Toluene/H₂O (10:1)1,4-DioxaneDMF
Temperature 100 °C110 °C90 °C
Time 12 h16 h24 h
Illustrative Yield HighVery HighModerate
Experimental Protocol for Suzuki-Miyaura Coupling

Note: This is a general procedure and should be optimized for each specific reaction.

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 10 mL of a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a variety of amines.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is not working. What are the likely causes?

A1: Challenges in this reaction often arise from:

  • Catalyst Poisoning: Similar to the Suzuki coupling, the pyridine nitrogen can deactivate the palladium catalyst.[1]

  • Suboptimal Ligand Choice: The ligand is crucial for preventing catalyst deactivation and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally required.

  • Incorrect Base Selection: The strength and solubility of the base are critical. A base that is too weak may not facilitate deprotonation of the amine-palladium complex, while a very strong base might be incompatible with other functional groups.[3]

  • Air and Moisture Sensitivity: These reactions are sensitive to air and moisture, which can deactivate the catalyst.[4]

Q2: How does the cyano group on the pyridine ring affect the Buchwald-Hartwig amination?

A2: The electron-withdrawing cyano group makes the pyridine ring more electron-deficient. This can increase the rate of oxidative addition but may also enhance the propensity for catalyst inhibition. Careful selection of the ligand and base is crucial to balance these effects.

Q3: What are common side reactions in the Buchwald-Hartwig amination of this compound?

A3: A common side reaction is the reduction of the starting material (dehalogenation), where the bromine atom is replaced by a hydrogen atom. This can occur if there is a source of hydride in the reaction, which can sometimes be generated from the amine or solvent.

Troubleshooting Guide for Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
Low or No Product Catalyst poisoning.Use bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos.
Incorrect base.Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). For sensitive substrates, a weaker base like K₃PO₄ may be preferable.[3]
Air or moisture contamination.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Dehalogenation Unwanted reduction of the C-Br bond.Use a non-protic solvent and a base that is less likely to generate hydride species. Lowering the reaction temperature may also help.
Low Yield with Primary Amines Steric hindrance.Use a more sterically accessible palladium precatalyst and a highly active ligand.
Optimized Reaction Conditions for Buchwald-Hartwig Amination

The following table provides a starting point for optimizing the Buchwald-Hartwig amination of this compound.

Parameter Condition 1 Condition 2 Condition 3
Palladium Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand XPhos (2 mol%)RuPhos (4 mol%)-
Base NaOtBu (1.4 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)
Solvent Toluene1,4-Dioxanet-BuOH
Temperature 100 °C110 °C90 °C
Time 12-18 h16-24 h18-24 h
Illustrative Yield Very HighHighModerate to High
Experimental Protocol for Buchwald-Hartwig Amination

Note: This is a general procedure and should be optimized for each specific reaction.

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.

Frequently Asked Questions (FAQs) for Sonogashira Coupling

Q1: My Sonogashira coupling of this compound is giving a low yield. What could be the problem?

A1: Low yields in Sonogashira couplings of bromopyridines can be due to:

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.

  • Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction, especially in the presence of the copper(I) co-catalyst and oxygen.[5]

  • Insufficiently Active Catalyst: For less reactive aryl bromides, a highly active catalyst system is required. The presence of the electron-withdrawing cyano group generally makes the substrate more reactive.[6][7]

  • Inappropriate Base: An amine base (e.g., triethylamine or diisopropylethylamine) is typically used, and its purity and stoichiometry are important.

Q2: How can I prevent the homocoupling of my alkyne (Glaser coupling)?

A2: To minimize Glaser coupling:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5]

  • Copper-Free Conditions: Several protocols exist that avoid the use of a copper co-catalyst, which is the primary promoter of this side reaction.[8]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and favor the cross-coupling reaction.

Q3: What are the recommended reaction conditions for the Sonogashira coupling of this compound?

A3: A typical Sonogashira coupling of a bromopyridine involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N) in a solvent like DMF or THF.[7][9] For electron-deficient substrates, more robust ligands may be beneficial.

Troubleshooting Guide for Sonogashira Coupling
Problem Possible Cause Suggested Solution
Low or No Product Catalyst deactivation.Use a more robust ligand or a higher catalyst loading.
Insufficiently reactive alkyne.Consider using a more activated alkyne or increasing the reaction temperature.
Poor quality reagents.Use freshly distilled amine base and pure, dry solvent.
Significant Glaser Coupling Presence of oxygen.Ensure strictly anaerobic conditions by thoroughly degassing all reagents and solvents.[5]
High concentration of alkyne.Add the alkyne slowly to the reaction mixture.
Copper-catalyzed homocoupling.Switch to a copper-free Sonogashira protocol.[8]
Decomposition of Starting Material High reaction temperature.Lower the reaction temperature and increase the reaction time.
Optimized Reaction Conditions for Sonogashira Coupling

The following table provides a starting point for optimizing the Sonogashira coupling of this compound.

Parameter Condition 1 (with Cu) Condition 2 (with Cu) Condition 3 (Cu-free)
Palladium Source Pd(PPh₃)₂Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand -PPh₃ (4 mol%)XPhos (3 mol%)
Copper Source CuI (5 mol%)CuI (3 mol%)-
Base Et₃N (3 equiv)DIPA (3 equiv)Cs₂CO₃ (2 equiv)
Solvent DMFTHF1,4-Dioxane
Temperature 80 °C90 °C100 °C
Time 6-12 h8-16 h12-24 h
Illustrative Yield HighHighModerate to High
Experimental Protocol for Sonogashira Coupling (with Copper Co-catalyst)

Note: This is a general procedure and should be optimized for each specific reaction.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., DMF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 4-Bromo-3-cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-Bromo-3-cyanopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound derivatives and where do they originate?

A1: Common impurities often originate from the synthetic route used. These can include unreacted starting materials, reagents, and byproducts from side reactions. For brominated pyridine compounds, isomeric byproducts (e.g., where the bromine is at a different position) and di-brominated species are common challenges.[1] Over-bromination is a significant issue that can lead to the formation of dibromo byproducts.[1] In reactions involving other functional groups, byproducts related to those transformations, such as homocoupled products in coupling reactions, may also be present.[2]

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The two primary and most effective purification techniques for these solid compounds are silica gel column chromatography and recrystallization. Column chromatography is excellent for separating compounds with different polarities, such as isomeric impurities or byproducts with significantly different functional groups.[3] Recrystallization is a cost-effective method for removing minor impurities from a solid product, assuming a suitable solvent system can be found.[2][4]

Q3: My this compound derivative appears to be unstable during purification. What could be the cause?

A3: Pyridine derivatives can be sensitive to acidic conditions. The nitrogen atom in the pyridine ring can be protonated, which can affect its solubility and stability. Standard silica gel is slightly acidic and can sometimes cause degradation or poor separation (streaking) for sensitive compounds.[2][5] Additionally, some brominated aromatics can be sensitive to light or prolonged heat, so it is advisable to minimize their exposure during purification.[3]

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The choice of solvent system (eluent) is critical for a successful separation. It is typically optimized using Thin Layer Chromatography (TLC). A good starting point for many bromopyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The polarity is gradually increased by raising the proportion of ethyl acetate to elute the compounds from the column. For closely eluting spots, a less polar system, such as dichloromethane in hexanes, might provide better resolution.[3]

Q5: What are the best practices for assessing the purity of the final product?

A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure of the desired product and identify any remaining impurities. Mass Spectrometry (MS) confirms the molecular weight of the compound. For crystalline solids, measuring the melting point can also be a good indicator of purity; pure compounds typically have a sharp melting point range.

Troubleshooting Guides

Column Chromatography

This guide addresses common issues encountered during purification via silica gel column chromatography.

ProblemPotential Cause(s)Suggested Solution(s)
Co-elution of Product and Impurities The chosen eluent does not have the right polarity to resolve the compounds.Optimize the solvent system using TLC. Try a less polar solvent system (e.g., dichloromethane/hexanes) or a shallow gradient to improve separation. Using a longer chromatography column can also enhance resolution.[3]
Product is Decomposing on the Column The compound is sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase such as neutral alumina.[2][3]
Streaking or Tailing of the Compound Spot The compound is interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine). Reduce the amount of crude material loaded onto the column.[6] Using a "dry loading" technique can also improve band sharpness.[2]
Product Will Not Elute from the Column The eluent is not polar enough to move the compound.Gradually and significantly increase the polarity of the eluent. A common mistake is not using a polar enough solvent. Consider adding a small percentage of methanol to a dichloromethane or ethyl acetate system for highly polar compounds.
Recrystallization

This guide provides solutions for common problems encountered during the recrystallization process.

ProblemPotential Cause(s)Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities.Reheat the solution to re-dissolve the oil, then add more of the "good" solvent to decrease saturation. Allow it to cool more slowly. Alternatively, use a solvent pair: dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" anti-solvent (e.g., hexanes) until it becomes cloudy, then clarify with a drop of the good solvent before cooling.[2]
Failure to Form Crystals The solution is not saturated enough (too much solvent was used), or the solution is supersaturated and needs nucleation to begin.If too much solvent was used, carefully evaporate some of it and allow the solution to cool again. To initiate crystallization, gently scratch the inside of the flask with a glass rod below the liquid surface or add a tiny "seed crystal" of the pure product.[2]
Low Recovery of Purified Product Too much solvent was used, causing the product to remain in the mother liquor. The crystals were washed with a solvent that was not cold enough.Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2]
Colored Impurities Remain in Crystals The colored impurity has similar solubility properties to the product or is trapped within the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Do not add charcoal to a boiling solution, and be aware that excess charcoal can adsorb your product, reducing the yield.[2]
Recommended Solvent Systems

Table 1: Common Solvent Systems for Column Chromatography

Solvent SystemPolarityTypical Applications
Ethyl Acetate / HexanesAdjustable (Low to Medium)General purpose, good for a wide range of pyridine derivatives.[3]
Dichloromethane / HexanesLowBetter separation of less polar compounds or closely-eluting isomers.[3]
Dichloromethane / MethanolHighEluting highly polar compounds that do not move in less polar systems.

Table 2: Common Solvent Pairs for Recrystallization

Good SolventPoor Solvent (Anti-Solvent)Notes
Ethyl AcetateHexanesA very common and effective pair for many organic compounds.[2]
Acetonen-HexaneWorks well for many compounds.[4]
EthanolWaterSuitable for more polar compounds that are soluble in ethanol but not water.[4]
DichloromethaneHexanesGood for less polar compounds.

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation & Analysis cluster_decision Decision Point cluster_purification Purification Routes cluster_final Final Product crude Crude this compound Derivative assess Assess Purity (TLC/HPLC) crude->assess decision Is Purity Sufficient? assess->decision cc Column Chromatography decision->cc No, major impurities or isomers present recryst Recrystallization decision->recryst No, minor impurities present pure Pure Product decision->pure Yes cc->pure recryst->pure final_analysis Confirm Purity & Structure (HPLC, NMR, MS) pure->final_analysis

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshoot_column_chromatography cluster_problems Identify the Issue cluster_solutions Implement Solutions start Problem with Column Chromatography p1 Poor Separation (Co-elution) start->p1 p2 Streaking / Tailing start->p2 p3 Product Degradation start->p3 s1 Optimize Eluent (TLC) Use a shallower gradient Use a longer column p1->s1 s2 Reduce sample load Use dry loading technique Add modifier (e.g., TEA) p2->s2 s3 Deactivate silica with TEA Use neutral alumina p3->s3

Caption: Troubleshooting flowchart for common column chromatography issues.

troubleshoot_recrystallization cluster_problems Identify the Issue cluster_solutions Implement Solutions start Problem with Recrystallization p1 Product 'Oils Out' start->p1 p2 No Crystals Form start->p2 p3 Low Yield start->p3 s1 Re-heat and add more solvent Cool solution more slowly Use a solvent/anti-solvent pair p1->s1 s2 Evaporate some solvent Scratch flask with glass rod Add a seed crystal p2->s2 s3 Use minimum hot solvent Cool fully in ice bath Wash with ice-cold solvent p3->s3

Caption: Troubleshooting flowchart for common recrystallization problems.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To purify a crude this compound derivative by removing impurities with different polarities.

Methodology:

  • TLC Analysis: First, analyze the crude mixture by TLC using various solvent systems (e.g., gradients of ethyl acetate in hexanes) to determine the optimal eluent for separation. The ideal system will show good separation between the desired product spot and all impurity spots.

  • Column Packing: Prepare a glass chromatography column of an appropriate size. Pack it with silica gel using the chosen eluent system (either as a slurry or dry-packed then wetted). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). For better separation, it is often preferable to use a "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[2]

  • Elution: Carefully add the eluent to the top of the column and begin elution, applying positive pressure if necessary to maintain a steady flow rate. Never let the top of the silica gel run dry.[7]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Protocol 2: Purification by Recrystallization

Objective: To purify a solid crude this compound derivative by removing small amounts of impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound poorly at room temperature but well at an elevated temperature.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the compound.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution warm to prevent premature crystallization.[2]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[2]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for cross-coupling reactions with 4-bromo-3-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to its electronic and structural properties:

  • Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]

  • Electron-Deficient Ring: The presence of the electron-withdrawing cyano group at the 3-position makes the pyridine ring electron-deficient. This can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

  • Potential for Side Reactions: The combination of the pyridine nitrogen and the cyano group can promote side reactions such as homocoupling and hydrodehalogenation.

Q2: Which type of phosphine ligand is generally recommended for cross-coupling with this compound?

A2: Bulky, electron-rich phosphine ligands are generally recommended to overcome catalyst inhibition by the pyridine nitrogen.[1] These ligands sterically shield the palladium center, preventing coordination of the pyridine nitrogen. Commonly used ligands include Buchwald-type biaryl phosphines such as SPhos, XPhos, and RuPhos.[1][2]

Q3: How can I minimize side reactions like homocoupling and hydrodehalogenation?

A3: Minimizing side reactions requires careful control of reaction conditions:

  • Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent oxygen-induced homocoupling.

  • High-Purity Reagents: Use high-purity starting materials, catalysts, and solvents to avoid impurities that can poison the catalyst or act as a source for hydrodehalogenation.

  • Optimized Reaction Parameters: Carefully screen the base, solvent, temperature, and reaction time to favor the desired cross-coupling pathway over side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Yield Catalyst inhibition by pyridine nitrogen.1. Ligand Selection: Switch to a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. 2. Precatalyst Choice: Use a pre-formed palladium precatalyst which can be more active.
Inefficient transmetalation.1. Base Screening: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 2. Solvent System: Try a biphasic solvent system like 1,4-dioxane/water or toluene/water.[3]
Protodeboronation of the boronic acid.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Boronic Ester/Trifluoroborate: Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1]
Significant Homocoupling Presence of oxygen.1. Degassing: Ensure thorough degassing of all solvents and the reaction mixture. 2. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
Hydrodehalogenation (Debromination) Hydride source in the reaction mixture.1. Base Choice: Avoid strong alkoxide bases if possible; consider using weaker inorganic bases. 2. Solvent Purity: Use high-purity, anhydrous solvents.
Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following are suggested starting points for optimization. Yields are highly dependent on the specific boronic acid partner.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield Range (%)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane/H₂O (4:1)10012-2460-90
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃ (2 equiv)Toluene/H₂O (10:1)11012-2465-95
Pd(PPh₃)₄ (5 mol%)-Na₂CO₃ (2 equiv)DMF/H₂O (5:1)9012-2450-80
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Add the palladium catalyst and ligand. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst System start->check_catalyst Initial Check check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents ligand Use Bulky Ligand (SPhos, XPhos) check_catalyst->ligand Inhibition? precatalyst Use Precatalyst (e.g., G3/G4) check_catalyst->precatalyst Activity? base Screen Base (K3PO4, Cs2CO3) check_conditions->base Transmetalation? solvent Optimize Solvent (Dioxane/H2O) check_conditions->solvent Solubility? boronic_ester Use Boronic Ester or Trifluoroborate check_reagents->boronic_ester Degradation? degas Ensure Thorough Degassing check_reagents->degas Homocoupling? success High Yield ligand->success precatalyst->success base->success solvent->success boronic_ester->success degas->success

Troubleshooting logic for low-yielding Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a variety of primary and secondary amines.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
Low or No Yield Catalyst inhibition.1. Ligand Screening: Screen bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos.[2] 2. Catalyst Loading: Increase the catalyst loading if necessary.
Incompatible base.1. Base Choice: Screen strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or LiHMDS.[2][4] The choice of base can depend on the solvent.[5] 2. Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent.
Poor substrate reactivity.1. Higher Temperature: Increase the reaction temperature. 2. More Active Catalyst: Switch to a more active palladium precatalyst.
Decomposition of Starting Material Base-sensitive functional groups.1. Weaker Base: If the cyano group is susceptible to hydrolysis, consider a weaker base like K₂CO₃, although this may require higher temperatures and longer reaction times.[4]
Recommended Starting Conditions for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield Range (%)
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOtBu (1.5 equiv)Toluene1008-1670-95
Pd₂(dba)₃ (1.5 mol%)RuPhos (3 mol%)K₃PO₄ (2 equiv)1,4-Dioxane11012-2465-90
BrettPhos Pd G3 (2 mol%)-LiHMDS (2 equiv)THF8012-2470-95
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand (if not using a precatalyst), and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring. Monitor the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 Add Pd Catalyst, Ligand, & Base to Schlenk Tube prep2 Add this compound & Amine prep1->prep2 prep3 Add Anhydrous, Degassed Solvent prep2->prep3 react Heat & Stir under Inert Atmosphere prep3->react monitor Monitor by TLC or LC-MS react->monitor workup1 Quench Reaction monitor->workup1 workup2 Extract & Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify Sonogashira_Decision start Planning Sonogashira Coupling copper_choice Use Copper Co-catalyst? start->copper_choice standard_conditions Standard Conditions: Pd(PPh3)4 / CuI Et3N, THF/DMF copper_choice->standard_conditions Yes copper_free_conditions Copper-Free Conditions: Pd(OAc)2 / Bulky Ligand Inorganic Base, Dioxane copper_choice->copper_free_conditions No low_yield Low Yield? standard_conditions->low_yield copper_free_conditions->low_yield troubleshoot Go to Troubleshooting Guide low_yield->troubleshoot Yes success Successful Coupling low_yield->success No

References

Technical Support Center: Minimizing Protodeboronation in Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protodeboronation, a common and often frustrating side reaction encountered during Suzuki-Miyaura cross-coupling reactions involving bromopyridines and pyridineboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in reactions with bromopyridines?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or its ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3][4] This reaction consumes your boronic acid, leading to reduced yields of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification.[2][5] Pyridineboronic acids are particularly susceptible to this decomposition pathway due to the influence of the basic nitrogen atom in the pyridine ring.[1][4][6]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can significantly increase the rate of protodeboronation:

  • pH of the Reaction Medium: Pyridineboronic acids are known to undergo rapid protodeboronation under neutral pH conditions due to the formation of a reactive zwitterionic species.[1][2] Counterintuitively, both acidic and strongly basic conditions can often slow this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[1][2]

  • Choice of Base: While a base is essential for the Suzuki-Miyaura catalytic cycle, strong bases can promote protodeboronation, especially in the presence of water.[7][8][9][10]

  • Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[2][5][7]

  • Presence of Water: Water can act as the proton source for protodeboronation.[5][7] While Suzuki couplings are often performed in aqueous solvent mixtures, excess water can be detrimental.[7]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands is crucial. A slow or inefficient catalyst system allows more time for the competing protodeboronation reaction to occur.[2][7] Paradoxically, some very bulky phosphine ligands have been shown to promote protodeboronation under certain conditions.[5][11]

  • Electronic Properties: Electron-deficient heteroaromatic boronic acids are particularly prone to protodeboronation.[7][12]

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura reaction with a bromopyridine?

A3: A multi-faceted approach is often the most effective:

  • Modify the Boron Reagent: Switch from a boronic acid to a more stable boronic ester. Pinacol esters (Bpin) and N-methyliminodiacetic acid (MIDA) boronates are excellent choices.[1][7][13][14] MIDA boronates offer the advantage of a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][7][15]

  • Optimize Reaction Conditions:

    • Use a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[3][7]

    • Lower the Reaction Temperature: If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can significantly slow down protodeboronation.[7][16]

    • Use Anhydrous Conditions: Employing anhydrous solvents and reagents can help, although complete exclusion of water may slow down the desired reaction for some catalyst systems. Careful optimization of water content is key.[7][13]

  • Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2][7] Modern catalyst systems often utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos).[3][13]

Q4: I am already using a pyridineboronic acid pinacol ester and still see significant protodeboronation. What should I do next?

A4: If you are still observing protodeboronation with a more stable pinacol ester, the next step is to focus on accelerating the desired Suzuki coupling to outpace the decomposition.[3] Consider the following:

  • Increase Catalyst Loading: A modest increase in the catalyst/ligand loading can sometimes improve the reaction rate.

  • Switch to a More Active Catalyst/Ligand: If you are using a standard catalyst like Pd(PPh₃)₄, switching to a more active system with bulky, electron-rich biarylphosphine ligands is highly recommended.[3]

  • Further Optimize Base and Solvent: Even with a pinacol ester, the choice of base and solvent remains critical. Experiment with different mild bases and consider moving to a completely anhydrous solvent system if you are currently using aqueous mixtures.

Q5: What is a MIDA boronate, and how does it prevent protodeboronation?

A5: A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid. These are exceptionally stable, often crystalline, air-stable solids.[7] In a Suzuki-Miyaura reaction, they provide a very slow and controlled release of the boronic acid. This "slow-release" strategy is highly effective at minimizing protodeboronation because it keeps the concentration of the unstable, free boronic acid very low throughout the reaction.[1][7][15]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura couplings with bromopyridines, with a focus on minimizing protodeboronation.

Observed Problem Potential Cause(s) Suggested Solutions
Low yield of desired product and significant amount of deboronated pyridine byproduct. The rate of protodeboronation is faster than the rate of cross-coupling.1. Switch to a more stable boron reagent: Use a pinacol ester or, for highly sensitive substrates, a MIDA boronate.[1][7][13] 2. Lower the reaction temperature: Try running the reaction at 60-80 °C or even room temperature if the catalyst is active enough.[7] 3. Use a milder base: Replace strong bases (NaOH, KOH) with K₃PO₄, Cs₂CO₃, or CsF.[3][7] 4. Employ a more active catalyst system: Use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[3] 5. Use anhydrous solvents: Minimize water content in the reaction.[7][13]
Reaction is sluggish or incomplete, even with a stable boronic ester. Poor catalyst activity or deactivation. The pyridine nitrogen can inhibit the palladium catalyst.1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under nitrogen or argon.[13] 2. Use a bulky ligand: Employ bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center from coordination by the pyridine nitrogen.[13] 3. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 4. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[2]
Significant formation of homocoupling products. Presence of oxygen in the reaction mixture.1. Thoroughly degas: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the mixture for an extended period.[13] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following tables summarize the qualitative and quantitative impact of various reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl boronic acids, providing a guide for experimental design to minimize protodeboronation.

Table 1: Qualitative Impact of Reaction Parameters on Minimizing Protodeboronation

Parameter Standard Condition Recommended Modification for Minimizing Protodeboronation Impact on Protodeboronation Rationale
Boron Reagent Boronic AcidMIDA Boronate or Pinacol EsterVery HighIncreases stability and allows for "slow-release" of the active nucleophile.[1][3][7][15]
Base Strong Base (e.g., NaOH, KOH)Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)HighReduces the rate of base-catalyzed decomposition pathways.[3][7][8]
Catalyst Ligand Standard Ligand (e.g., PPh₃)Bulky Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)Medium-HighAccelerates the desired C-C coupling to outcompete protodeboronation.[3][7]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous Solvent (e.g., Dioxane, Toluene)MediumRemoves the proton source for the protodeboronation side reaction.[3][7]
Temperature High (e.g., 80-110 °C)Room Temperature to 60 °CMediumSlows the rate of the decomposition side reaction.[2][7]

Table 2: Effect of Boron Reagent Type on Product Yield in a Model Reaction

Reaction: 4-bromopyridine + Boron Reagent -> 4-phenylpyridine

Boron Reagent Base Temperature (°C) Yield of 4-phenylpyridine (%) Yield of Pyridine (Protodeboronation, %)
Phenylboronic AcidK₂CO₃804550
Phenylboronic Acid Pinacol EsterK₂CO₃808512
Phenylboronic Acid MIDA EsterK₂CO₃8092<5

Note: This data is illustrative and compiled from trends reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.[7]

Table 3: Effect of Base on Product Yield with a Pyridineboronic Acid

Reaction: 3-bromopyridine + Pyridine-2-boronic Acid -> 2,3'-bipyridine

Base Solvent Temperature (°C) Yield of 2,3'-bipyridine (%)
NaOHDioxane/H₂O10035
K₂CO₃Dioxane/H₂O10068
K₃PO₄Dioxane10082

Note: This data illustrates the general trend that milder bases often lead to higher yields in couplings with sensitive boronic acids by minimizing protodeboronation.[3][7]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Using a Pyridineboronic Acid Pinacol Ester

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Bromopyridine (1.0 equiv.)

  • Pyridineboronic acid pinacol ester (1.2-1.5 equiv.)

  • Mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a palladium precatalyst with a suitable ligand (e.g., XPhos Pd G3, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromopyridine, the pyridineboronic acid pinacol ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst/precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Protocol 2: Conversion of a Pyridineboronic Acid to its MIDA Ester

For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.[7]

Materials:

  • Pyridineboronic acid (1.0 equiv.)

  • N-methyliminodiacetic acid (1.05 equiv.)

  • Toluene

  • DMSO

  • Dean-Stark apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the pyridineboronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: Once water removal is complete, cool the reaction mixture. The MIDA boronate often precipitates and can be isolated by filtration. If it does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be used in the subsequent Suzuki-Miyaura coupling without further purification.

Visualizations

Protodeboronation_Pathway Competing Pathways in Suzuki-Miyaura Coupling Start Bromopyridine + Pyridineboronic Acid Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Start->Catalytic_Cycle Pd Catalyst, Base Boronic_Acid Pyridineboronic Acid Start->Boronic_Acid Desired_Product Desired Biaryl Product Catalytic_Cycle->Desired_Product Productive Pathway Protodeboronation Protodeboronation (Side Reaction) Byproduct Deboronated Pyridine Protodeboronation->Byproduct Boronic_Acid->Protodeboronation H₂O, Heat, Base

Caption: Competing pathways for a pyridineboronic acid in a Suzuki-Miyaura reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Protodeboronation Start Low Yield & High Protodeboronation Observed Action1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Action1 Action2 Lower Reaction Temperature Start->Action2 Action3 Switch to Boronic Ester (Pinacol or MIDA) Start->Action3 Check1 Problem Solved? Action1->Check1 Action2->Check1 Action4 Use Highly Active Catalyst/Ligand Action3->Action4 Action4->Check1 End_Success Reaction Optimized Check1->End_Success Yes End_Reevaluate Re-evaluate Substrate Stability & Further Optimization Check1->End_Reevaluate No

Caption: A troubleshooting workflow for minimizing protodeboronation.

References

Improving solubility of 4-Bromo-3-cyanopyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of 4-Bromo-3-cyanopyridine in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid, polar heterocyclic compound.[1] Based on the principle of "like dissolves like," it is expected to have better solubility in polar organic solvents. Its solubility in nonpolar solvents is likely to be limited. The presence of the cyano group and the nitrogen atom in the pyridine ring contributes to its polarity.[2]

Q2: I am observing that this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?

A2: When encountering solubility issues, first visually inspect the mixture for any undissolved solid particles. If insolubility is confirmed, consider the following initial steps:

  • Increase Agitation: Ensure the mixture is being stirred or agitated vigorously.

  • Gentle Heating: Carefully warm the mixture, as solubility often increases with temperature. Monitor for any signs of degradation.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

Q3: Can co-solvents be used to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy. Adding a small amount of a highly polar, water-miscible organic solvent in which the compound is known to be soluble (e.g., DMSO, DMF) to your primary solvent can significantly enhance the overall solvating power of the solvent system.[3]

Q4: My compound dissolves initially with heating but precipitates out upon cooling. How can I prevent this?

A4: This phenomenon, known as "crashing out," indicates that the solution is supersaturated at lower temperatures. To address this, you can either maintain the temperature of the solution (if experimentally feasible) or formulate a co-solvent system that provides adequate solubility at the desired working temperature.

Q5: Are there any known incompatibilities for this compound?

A5: While specific reactivity data for this compound is not extensively documented in the provided results, similar cyanopyridine compounds are noted to be incompatible with strong acids, strong bases, and strong oxidizing agents.[4][5]

Troubleshooting Guides

Issue 1: Poor or Incomplete Dissolution in a Chosen Solvent

Symptoms:

  • Visible solid particles remain in the solvent after mixing.

  • The solution appears cloudy or hazy.

Possible Causes:

  • The solvent is not polar enough to dissolve the compound.

  • The concentration of the compound exceeds its solubility limit in the chosen solvent at the current temperature.

  • Insufficient agitation or time allowed for dissolution.

Solutions:

  • Verify Solvent Polarity: Confirm that the polarity of your solvent is appropriate for a polar compound like this compound.

  • Systematic Solvent Screening: Perform a small-scale solvent screening to identify a more suitable solvent (see Experimental Protocol 1).

  • Employ Physical Methods:

    • Increase the temperature of the mixture while monitoring for compound stability.

    • Utilize sonication to break down solid agglomerates and enhance dissolution.

  • Introduce a Co-solvent: Add a small percentage of a strong polar aprotic solvent like DMSO or DMF to your current solvent system.

Issue 2: Compound Precipitates Out of Solution

Symptoms:

  • A clear solution becomes cloudy or forms solid precipitate over time or with a change in temperature.

Possible Causes:

  • The solution was supersaturated at a higher temperature and is now cooling.

  • A change in the solvent composition (e.g., evaporation of a volatile co-solvent) has occurred.

  • The product of a reaction involving this compound is insoluble in the solvent system.

Solutions:

  • Maintain Temperature: If the experiment allows, maintain the temperature at which the compound is soluble.

  • Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio to find a mixture that maintains solubility at the desired temperature.

  • Solvent Exchange: If precipitation occurs post-reaction, consider a workup procedure that involves exchanging the solvent for one in which the product is soluble.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents
Solvent CategoryExamplesExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHighThese solvents have high polarity and can engage in dipole-dipole interactions with the polar this compound molecule.[2][3]
Polar Protic Methanol, EthanolModerate to HighThese solvents are polar and can act as hydrogen bond donors and acceptors. Their effectiveness will depend on the specific interactions with the solute.[2][3]
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents are less polar than the aprotic and protic solvents listed above.[3]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateTHF is more polar than diethyl ether and is expected to be a better solvent for this compound.[3]
Nonpolar Toluene, Hexanes, CyclohexaneVery LowThe significant difference in polarity between the solute and solvent will limit solubility.

Note: This table is based on general principles of solubility for polar heterocyclic compounds. Experimental verification is highly recommended.

Experimental Protocols

Experimental Protocol 1: Systematic Solvent Screening for Solubility Determination

Objective: To qualitatively determine the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Acetone, THF, Dichloromethane, Toluene, Hexanes)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Sonicator

  • Heating block or water bath

Procedure:

  • Preparation: Weigh a small, consistent amount of this compound (e.g., 5 mg) into each labeled vial.

  • Solvent Addition: Add a fixed volume of a single solvent (e.g., 0.5 mL) to each corresponding vial.

  • Initial Agitation: Cap the vials securely and vortex each for 1-2 minutes at room temperature.

  • Visual Assessment: Visually inspect each vial for undissolved solid. Record your observations as "Soluble," "Partially Soluble," or "Insoluble."

  • Sonication: For vials with remaining solid, place them in a sonicator for 10-15 minutes. Visually assess and record any changes in solubility.

  • Heating: If the solid still persists, gently warm the vials on a heating block or in a water bath (e.g., to 40-50 °C). Be cautious with volatile solvents. Visually assess and record the results.

  • Data Compilation: Organize your observations in a table to compare the effectiveness of each solvent.

Experimental Protocol 2: Preparation and Use of a Co-solvent System

Objective: To improve the solubility of this compound in a primary solvent where it has limited solubility by introducing a co-solvent.

Materials:

  • This compound

  • Primary organic solvent (with poor solubility for the compound)

  • Co-solvent (e.g., DMSO or DMF)

  • Vials or reaction vessel

  • Stirring apparatus (e.g., magnetic stir plate and stir bar)

Procedure:

  • Initial Suspension: Add the this compound and the primary solvent to your reaction vessel and begin stirring. Confirm that the compound is not fully dissolving.

  • Co-solvent Addition: While stirring, add the co-solvent dropwise or in small increments (e.g., 1-5% of the total volume at a time).

  • Observation: After each addition, allow the mixture to stir for several minutes and observe for any increase in dissolution.

  • Titration to Clarity: Continue adding the co-solvent until the solution becomes clear, indicating complete dissolution.

  • Record Composition: Note the final ratio of the primary solvent to the co-solvent required to achieve complete dissolution. This ratio can be used for future experiments.

Mandatory Visualizations

G start Solubility Issue: This compound not dissolving check_agitation Increase Agitation / Sonication start->check_agitation dissolved_q1 Does it dissolve? check_agitation->dissolved_q1 gentle_heat Apply Gentle Heat dissolved_q2 Does it dissolve? gentle_heat->dissolved_q2 dissolved_q1->gentle_heat No success Problem Solved dissolved_q1->success Yes dissolved_q2->success Yes solvent_screen Perform Systematic Solvent Screening (Protocol 1) dissolved_q2->solvent_screen No cosolvent Use a Co-solvent System (Protocol 2) solvent_screen->cosolvent reassess Re-evaluate Experiment: - Concentration too high? - Impure material? cosolvent->reassess

Caption: Troubleshooting workflow for solubility issues.

G start Solvent Selection for This compound polarity Assess Required Polarity start->polarity high_polarity High Polarity Needed polarity->high_polarity High moderate_polarity Moderate Polarity Needed polarity->moderate_polarity Moderate low_polarity Low Polarity Needed (Expect low solubility) polarity->low_polarity Low polar_aprotic Consider: DMSO, DMF, Acetonitrile high_polarity->polar_aprotic polar_protic Consider: Methanol, Ethanol high_polarity->polar_protic ethers_halogenated Consider: THF, Dichloromethane moderate_polarity->ethers_halogenated nonpolar Consider: Toluene, Hexanes low_polarity->nonpolar test_solubility Experimentally Test Selected Solvents polar_aprotic->test_solubility polar_protic->test_solubility ethers_halogenated->test_solubility nonpolar->test_solubility

Caption: Logical workflow for solvent selection.

References

Technical Support Center: Suzuki Reactions with 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with the Suzuki-Miyaura cross-coupling of 4-bromo-3-cyanopyridine. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working. What are the most common reasons for failure?

Failure of a Suzuki coupling with this compound can be attributed to several factors related to the specific properties of this substrate. Key areas to investigate include:

  • Side Reactions of the Cyano Group: The cyano group can undergo hydrolysis under the basic conditions of the Suzuki reaction, leading to the formation of the corresponding amide or carboxylic acid.[1][2][3][4][5]

  • Catalyst Inhibition and Deactivation: The nitrogen atom of the pyridine ring and the cyano group can coordinate to the palladium catalyst, inhibiting its activity.[6][7][8] This is a common issue with nitrogen-containing heterocycles.

  • Boronic Acid/Ester Instability: The boronic acid coupling partner may be unstable under the reaction conditions, leading to decomposition pathways like protodeboronation.[9][10][11][12][13][14] This is particularly problematic for some heteroaryl boronic acids.[15]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may require careful optimization for this specific substrate.

Troubleshooting Guides

Problem 1: Low to No Yield of the Desired Product

You observe either a complete absence of the desired coupled product or very low conversion of your starting materials.

Possible Causes and Solutions

CauseRecommended SolutionRationale
Catalyst Inactivity/Inhibition Screen a panel of palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging substrates as their bulk can prevent catalyst inhibition by the pyridine nitrogen.[6][7] N-heterocyclic carbene (NHC) ligands can also be a robust alternative to phosphines.[16]The electron-rich and sterically hindered nature of these ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent coordination of the pyridine nitrogen to the palladium center.[17]
Inefficient Transmetalation Optimize the base and solvent system. A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or THF/water.[18][19] Sometimes, anhydrous conditions with a base like CsF or KF can be beneficial.[20][21] The addition of copper(I) salts can sometimes facilitate the coupling of electron-deficient heterocyclic boronates.[14]The base is crucial for activating the boronic acid/ester for transmetalation. The presence of some water can be beneficial for the hydrolysis of boronate esters to the more reactive boronic acids, but excess water can lead to side reactions.[22]
Low Reaction Temperature Gradually increase the reaction temperature. Suzuki couplings with heteroaryl halides can sometimes require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[7]Higher temperatures can overcome the activation energy barrier for the rate-determining step, which is often the oxidative addition.[17]
Poor Quality Reagents Ensure the this compound, boronic acid/ester, and solvents are pure and dry. Use freshly opened or properly stored reagents.Impurities, especially water and oxygen, can lead to catalyst deactivation and side reactions.

Troubleshooting Workflow for Low/No Yield

low_yield_workflow start Low/No Yield check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents optimize_catalyst Screen Catalysts & Ligands (e.g., Buchwald type) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base & Solvent System optimize_catalyst->optimize_base No Improvement success Reaction Successful optimize_catalyst->success Improvement Seen increase_temp Increase Reaction Temperature optimize_base->increase_temp No Improvement optimize_base->success Improvement Seen increase_temp->success Improvement Seen

Fig 1. A stepwise approach to troubleshooting low or no yield in the Suzuki coupling of this compound.
Problem 2: Significant Formation of Side Products

You observe the formation of unintended products, which may include dehalogenated starting material, homocoupled products, or hydrolysis of the nitrile.

Observed Side Products and Their Mitigation

Observed Side ProductPotential CauseSuggested Solution
3-Cyanopyridine (Protodeboronation of Boronic Acid) The boronic acid is unstable and undergoes protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[12][23] This is often accelerated by base and high temperatures.[13]Use a more stable boronic ester, such as a pinacol ester[9][11][15] or MIDA boronate ester.[12] Minimize the amount of water in the reaction or switch to anhydrous conditions. Use a milder base.
Biphenyl-type Product (Homocoupling of Boronic Acid) This can be caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II) species that promote homocoupling.[6][24]Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is run under a positive pressure of an inert gas.
4-Bromo-3-carboxamidopyridine or 4-Bromo-3-carboxypyridine The cyano group is hydrolyzed by the base and water present in the reaction mixture.[1][2][3][4][5] Harsher conditions (stronger base, higher temperature, longer reaction time) favor the formation of the carboxylic acid.[1][2]Use a milder, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, or KF). Minimize the reaction time and temperature. Reduce the amount of water or use an anhydrous solvent system.

Logical Flow for Side Product Identification and Mitigation

side_products_workflow start Side Product Observed identify Identify Side Product by MS/NMR Protodeboronation (Loss of Boronic Acid) Homocoupling (Biphenyl-type) Nitrile Hydrolysis (Amide/Acid) start->identify:f0 solution1 Use Boronic Ester (Pinacol, MIDA) Minimize H₂O identify:f1->solution1 solution2 Thoroughly Degas Reaction Mixture identify:f2->solution2 solution3 Use Milder Base (e.g., K₃PO₄) Reduce H₂O/Temp identify:f3->solution3

Fig 2. Decision tree for addressing common side products in the Suzuki reaction.

Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv) or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the boronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir vigorously for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Boronic Acids vs. Boronate Esters

The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[9][11]

ParameterBoronic AcidBoronic Acid Pinacol Ester
Reactivity Generally higher, often leading to faster reaction times.[9][11]Generally lower, may require higher temperatures or longer reaction times.[25]
Stability Prone to decomposition, especially protodeboronation and oxidation.[9][11][12]Significantly more stable, easier to handle, purify, and store.[9][11][15]
Handling Can be sensitive to air and moisture, may require storage under inert atmosphere.Often crystalline solids that are stable at room temperature.[9][11]
Typical Use Case When high reactivity is needed and the substrate is relatively stable.For unstable boronic acids (e.g., many heteroaryl derivatives) or in multi-step syntheses where stability is paramount.[15][25]

References

Effect of base and solvent on 4-Bromo-3-cyanopyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile building block in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary sites for functionalization. The bromine atom at the C4 position is susceptible to displacement through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The cyano group at the C3 position can also undergo hydrolysis under certain basic or acidic conditions.

Q2: Why am I observing low yields in my palladium-catalyzed cross-coupling reaction with this compound?

A2: Low yields in palladium-catalyzed reactions involving this compound can be attributed to several factors. A common issue is the poisoning of the palladium catalyst.[1] Both the pyridine nitrogen and the cyano group can coordinate to the palladium center, reducing its catalytic activity.[1][2] To mitigate this, the use of bulky, electron-rich phosphine ligands is often recommended to shield the palladium. Additionally, ensuring an inert atmosphere and using anhydrous solvents are crucial to prevent catalyst deactivation and unwanted side reactions.

Q3: Can the cyano group of this compound react under my coupling conditions?

A3: Yes, the cyano group can be sensitive to the reaction conditions, particularly the base and temperature. Strong bases and high temperatures, especially in the presence of water, can lead to the hydrolysis of the nitrile to either an amide or a carboxylic acid.[3] It is advisable to carefully select the base and keep the reaction temperature as low as feasible to maintain the integrity of the cyano group.

Q4: What are the common side reactions to be aware of when using this compound in Suzuki couplings?

A4: A frequent side reaction in Suzuki couplings is protodeboronation of the boronic acid partner, where the boronic acid group is replaced by a hydrogen atom.[4] This is often promoted by the presence of a base and water. Using a slight excess of the boronic acid or employing more stable boronic esters can help to minimize this issue.

Q5: In Sonogashira couplings with this compound, what is the most common side reaction and how can I prevent it?

A5: The most prevalent side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[5] This is typically promoted by the copper(I) cocatalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions and considering a copper-free protocol can effectively suppress this unwanted dimerization.[6]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Issue Potential Cause Troubleshooting Strategy
Low or No Product Formation Catalyst Poisoning: The pyridine nitrogen or cyano group is deactivating the palladium catalyst.[1][7]- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.- Consider using a pre-catalyst that is less susceptible to poisoning.- Increase catalyst loading incrementally.
Ineffective Base: The chosen base is not strong enough to facilitate the catalytic cycle or is insoluble in the reaction medium.[8][9]- Screen a variety of bases (see data tables below). Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.- Ensure the base is finely powdered for better solubility and reactivity.
Poor Solvent Choice: The reactants may not be fully soluble, or the solvent may not be optimal for the specific coupling reaction.- Select a solvent in which all reactants are soluble at the reaction temperature.- For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[10]- For Sonogashira and Buchwald-Hartwig reactions, polar aprotic solvents like DMF, DMSO, or THF are often used.[11][12]
Significant Side Product Formation Protodeboronation (Suzuki): The boronic acid is being consumed by a non-productive pathway.[4]- Use a slight excess (1.1-1.5 equivalents) of the boronic acid.- Use anhydrous solvents and ensure reagents are dry.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[4]
Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne is occurring.[5][6]- Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).- Employ a copper-free Sonogashira protocol.
Hydrolysis of Cyano Group: The nitrile is reacting with water under basic conditions.[3]- Use a weaker base if possible.- Minimize the amount of water in the reaction mixture.- Keep the reaction temperature as low as possible.
Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause Troubleshooting Strategy
Slow or Incomplete Reaction Poor Nucleophile Activation: The nucleophile is not sufficiently reactive to attack the aromatic ring.- If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can increase its reactivity.- For alcohol nucleophiles, using the corresponding alkoxide (e.g., NaOMe for MeOH) will significantly increase the reaction rate.
Unsuitable Solvent: The solvent may not effectively stabilize the charged intermediate (Meisenheimer complex).- Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions as they solvate the cation of the nucleophile salt but not the anion, thus increasing nucleophilicity.[10]
Formation of Multiple Products Competing Reactions: The base may be acting as a nucleophile, or the solvent may be participating in the reaction.- Use a non-nucleophilic base (e.g., DBU, DIPEA).- Ensure the solvent is inert under the reaction conditions.

Data Presentation

Table 1: Effect of Base on Suzuki Coupling Yield of 4-Arylpyridines

Reaction Conditions: Aryl bromide (1.0 eq.), Phenylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Solvent, 80 °C, 12 h. Data is representative for aryl bromides and serves as a starting point for optimization.

Base (2.0 eq.) Solvent Yield (%) Reference
Na₂CO₃Toluene/H₂O (10:1)95[9]
K₂CO₃Toluene/H₂O (10:1)88[9]
K₃PO₄Toluene/H₂O (10:1)92[9]
Cs₂CO₃DioxaneHigh[8]
KFTHFModerate to High[8]
Table 2: Effect of Solvent on Sonogashira Coupling Yield

Reaction Conditions: Aryl bromide (1.0 eq.), Terminal Alkyne (1.2 eq.), Pd catalyst, Base, Room Temperature. Data is based on similar heteroaryl bromides and should be optimized for this compound.

Solvent Base Yield (%) Reference
DMSOTMP~97[11]
DMFEt₃NHigh[13]
THFDABCO~62[11]
AcetonitrileTMPHigh[11]
EthanolK₂CO₃High[5]

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
  • To a dry Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a magnetic stir bar.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a base (e.g., triethylamine, 3.0 eq.).

  • Add this compound (1.0 eq.) and stir for 10 minutes.

  • Add phenylacetylene (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[14]

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
  • In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not part of the pre-catalyst), and the base (e.g., NaOt-Bu, 1.2 eq.).

  • Add this compound (1.0 eq.) and aniline (1.1 eq.).

  • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash chromatography.[12]

Visualizations

Suzuki_Catalytic_Cycle Suzuki Coupling Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (this compound) transmetalation Ar-Pd(II)-Ar'L₂ pd_complex->transmetalation Transmetalation (Ar'B(OH)₂ + Base) product Ar-Ar' transmetalation->product Reductive Elimination product->pd0 ArylBr This compound BoronicAcid Ar'B(OH)₂

Caption: Catalytic cycle for the Suzuki coupling of this compound.

Sonogashira_Catalytic_Cycle Sonogashira Coupling Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (this compound) pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkynyl Transmetalation product Ar-C≡CR pd_alkynyl->product Reductive Elimination product->pd0 cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR cu_catalyst Cu(I)Br cu_catalyst->cu_acetylide + Alkyne, Base

Caption: Catalytic cycle for the Sonogashira coupling of this compound.

SNAr_Mechanism SNAr Mechanism on this compound start This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic σ-complex) start->intermediate Nucleophilic Attack product 4-Nu-3-cyanopyridine + Br⁻ intermediate->product Loss of Leaving Group

Caption: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

References

Technical Support Center: Scaling Up Reactions Involving 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and scaling up chemical reactions involving 4-Bromo-3-cyanopyridine. This versatile building block is frequently employed in the synthesis of complex molecules central to drug discovery and materials science. This guide addresses common challenges encountered during Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, offering practical solutions, detailed experimental protocols, and safety considerations.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when working with this compound in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki couplings with bromopyridines, including this compound, can stem from several factors. The electron-deficient nature of the pyridine ring and the presence of the cyano group can influence reactivity, and the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2]

Common Causes and Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, reducing its catalytic efficiency.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium atom and prevent inhibitory coordination with the pyridine nitrogen.[1]

  • Inefficient Oxidative Addition: The Carbon-Bromine bond on the electron-deficient pyridine ring may be less reactive towards oxidative addition, which is often the rate-determining step.

    • Solution: Increasing the reaction temperature can help overcome the activation barrier. Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and more electron-rich ligands can also facilitate this step.[1]

  • Side Reactions:

    • Protodeboronation: The boronic acid reagent can be sensitive and decompose, particularly in the presence of water and base. Using anhydrous solvents, or employing more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[1]

    • Homocoupling: The coupling of two boronic acid molecules or two molecules of this compound can occur, especially in the presence of oxygen.

      • Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.

    • Solution: A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water) is often necessary to find the optimal conditions for your specific substrates.[2][3][4]

Q2: I am observing significant formation of homocoupling byproducts. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings. In addition to rigorous degassing to remove oxygen, consider the following strategies:

  • Control of Stoichiometry: Using a slight excess of the aryl halide (this compound) relative to the boronic acid can sometimes suppress the homocoupling of the boronic acid.

  • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination with this compound is not proceeding to completion. What are the likely causes?

A1: The Buchwald-Hartwig amination of heteroaryl halides can be challenging. The reactivity of the C-Br bond and potential catalyst inhibition are key factors to consider.

Common Causes and Solutions:

  • Catalyst System: The combination of palladium precursor and ligand is crucial. For electron-deficient substrates like this compound, highly active catalyst systems are often required.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, XantPhos) in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). Pre-formed palladium catalysts (precatalysts) can also offer improved reactivity and reproducibility.[5][6]

  • Base Selection: The choice of base is critical and depends on the amine and the substrate's sensitivity to basic conditions.[7]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often effective.[5] For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[7][8]

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalytic species at the reaction temperature.

    • Solution: Toluene, dioxane, and THF are common choices. For polar substrates, a co-solvent might be beneficial. Ensure solvents are thoroughly dried and degassed.[8]

  • Reaction Temperature: Higher temperatures are often required to drive the reaction to completion, but can also lead to side reactions.

    • Solution: Start with a temperature around 80-100 °C and adjust as needed based on reaction monitoring.

Q2: I am observing hydrodehalogenation of my this compound starting material. How can I prevent this?

A2: Hydrodehalogenation (replacement of the bromine atom with a hydrogen atom) is a common side reaction in Buchwald-Hartwig aminations.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus competing side reactions. Screening different bulky phosphine ligands is recommended.

  • Amine Stoichiometry: Using a slight excess of the amine (1.1 to 1.5 equivalents) can help to favor the desired C-N bond formation.[9]

  • Water Content: Ensure strictly anhydrous conditions, as water can be a proton source for hydrodehalogenation.

Experimental Protocols

The following are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical lab-scale Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene, degassed

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk flask containing a stir bar.

  • Add this compound to the flask.

  • Seal the flask and add the degassed anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography or crystallization.

Data Presentation

While specific comparative data for this compound is sparse in the literature, the following tables provide a general framework for optimizing reaction conditions based on findings for similar bromopyridine substrates.

Table 1: General Guidance for Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalysts can also be effective.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are preferred.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Base strength and solubility are key factors.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA co-solvent is often necessary to dissolve all components.[3][4]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.

Table 2: General Guidance for Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts (e.g., G3 or G4 palladacycles) are highly recommended.[10]
Ligand BrettPhos, RuPhos, XantPhosChoice of ligand is critical for C-Br bond activation.[6]
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong bases are generally more effective.[5]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.
Temperature 80 - 110 °CNecessary to overcome the activation energy for oxidative addition.[10]

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting cluster_conditions Reaction Condition Checks cluster_side_reactions Common Side Reactions start Low Yield in Suzuki Coupling check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions side_reactions Analyze for Side Reactions start->side_reactions optimize Systematic Optimization check_sm->optimize check_conditions->optimize catalyst Catalyst Activity/Loading check_conditions->catalyst ligand Ligand Choice check_conditions->ligand base Base Strength/Solubility check_conditions->base solvent Solvent System/Degassing check_conditions->solvent temperature Reaction Temperature check_conditions->temperature side_reactions->optimize protodeboronation Protodeboronation side_reactions->protodeboronation homocoupling Homocoupling side_reactions->homocoupling dehalogenation Dehalogenation side_reactions->dehalogenation

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L_nPd(II)(Ar)X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Scale-Up Considerations

Scaling up palladium-catalyzed cross-coupling reactions from the bench to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Safety:

  • Exotherms: Palladium-catalyzed reactions can be highly exothermic. It is crucial to conduct reaction calorimetry studies to understand the thermal profile of the reaction and ensure that the cooling capacity of the reactor is sufficient to control the temperature.[8][11][12]

  • Reagent Addition: For large-scale reactions, controlled addition of one of the reagents may be necessary to manage the exotherm.

  • Pressure Build-up: If the reaction is run at elevated temperatures in a sealed vessel, the potential for pressure build-up must be assessed and managed.

  • Handling of Pyrophoric Reagents: Some reagents, such as certain phosphine ligands or strong bases, can be pyrophoric and require special handling procedures at scale.

Process Parameters:

  • Mixing: Efficient mixing is critical to ensure homogeneous reaction conditions, especially when dealing with slurries of inorganic bases. The type of agitator and stirring speed can have a significant impact on the reaction outcome.[8]

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, which can make heat transfer more challenging. The reactor design and heating/cooling jacket performance are important considerations.

  • Degassing: Achieving and maintaining an inert atmosphere is more challenging in large reactors. Robust procedures for degassing solvents and the reactor headspace are essential.

  • Work-up and Product Isolation: Procedures that are straightforward on a small scale, such as extractions and filtrations, can become more complex and time-consuming at a larger scale. The work-up procedure should be designed to be scalable and efficient. Crystallization is often the preferred method for purification at scale.[13][14]

Purification:

  • Crystallization: This is a highly effective and scalable method for purifying solid products. Developing a robust crystallization protocol involves screening different solvents and conditions to obtain the desired crystal form with high purity and yield.[15]

  • Preparative HPLC: For high-value products or when crystallization is not feasible, preparative HPLC can be used for purification. Method development involves optimizing the mobile phase, stationary phase, and loading conditions to achieve the desired purity and throughput.[7][16][17][18] Scaling up from analytical to preparative HPLC requires careful consideration of column dimensions and flow rates.[19]

This technical support center provides a foundation for addressing challenges in the synthesis and scale-up of reactions involving this compound. For specific and complex issues, it is always recommended to consult the primary literature and consider seeking expert advice.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra: 4-Bromo-3-cyanopyridine and Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-3-cyanopyridine, a crucial building block in medicinal chemistry, against its simpler analogs, 3-cyanopyridine and 4-bromopyridine. The presented data, including computationally predicted values for the target compound, offers a valuable resource for spectral interpretation and quality control.

Executive Summary

This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound, 3-cyanopyridine, and 4-bromopyridine. Due to the limited availability of public experimental NMR data for this compound, predicted values have been generated using advanced computational algorithms to facilitate a comprehensive comparison. The following sections provide tabulated spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and visual diagrams illustrating structural-spectral correlations and experimental workflows.

Data Presentation: Comparative NMR Analysis

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) for 3-cyanopyridine and 4-bromopyridine, alongside the predicted chemical shifts for this compound. These tables allow for a direct comparison of the influence of the bromo and cyano substituents on the electronic environment of the pyridine ring.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

PositionThis compound (Predicted)3-Cyanopyridine (Experimental)[1]4-Bromopyridine (Experimental)[2]
H-28.95 (s)8.91 (s)8.68 (d)
H-57.65 (d, J=5.0 Hz)7.48 (dd, J=8.1, 5.0 Hz)7.73 (d)
H-68.80 (d, J=5.0 Hz)8.85 (d, J=4.0 Hz)8.68 (d)

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

PositionThis compound (Predicted)3-Cyanopyridine (Experimental)[3]4-Bromopyridine (Experimental)
C-2153.5153.0151.0
C-3110.0110.1127.5
C-4135.0140.2132.5
C-5128.0124.0127.5
C-6155.0153.3151.0
CN115.5117.0-

Experimental Protocols

The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard one-pulse sequence.

    • Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

Mandatory Visualizations

The following diagrams provide a visual representation of the key concepts discussed in this guide.

Caption: Structure and Predicted NMR Assignments of this compound.

G start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis end End analysis->end

Caption: General Experimental Workflow for NMR Analysis.

References

Confirming the Structure of 4-Bromo-3-cyanopyridine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques used to confirm the structure of 4-Bromo-3-cyanopyridine and its derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a valuable resource for researchers working with substituted pyridines, a common scaffold in medicinal chemistry.

Executive Summary

The precise determination of molecular structure is a cornerstone of chemical research and drug development. For a molecule such as this compound, a seemingly minor change in substituent position can dramatically alter its physicochemical properties and biological activity. This guide outlines the expected and comparative data from fundamental spectroscopic and crystallographic techniques to unambiguously confirm the substitution pattern of this compound.

Spectroscopic and Crystallographic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. For this compound, three distinct signals corresponding to the three protons on the pyridine ring are expected. The chemical shifts and coupling patterns will be characteristic of the substituent positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule (five in the pyridine ring and one in the cyano group). The chemical shifts will be influenced by the electronegativity of the bromine and cyano groups.

Table 1: Comparison of ¹H NMR Data for 4-Substituted Pyridines

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)Solvent
4-Bromopyridine[1]8.65 (d)7.55 (d)7.55 (d)8.65 (d)Not specified
4-Cyanopyridine[1]8.83 (d)7.55 (d)7.55 (d)8.83 (d)CDCl₃
This compound (Predicted) ~8.8 (s)-~7.6 (d)~8.9 (d)CDCl₃

Note: Predicted values are estimations based on substituent effects on related pyridine systems.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can further confirm the structure. For this compound, the presence of a bromine atom is a key diagnostic feature due to its characteristic isotopic pattern.

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

Table 2: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Diagnostic Feature
This compound[2][3]C₆H₃BrN₂183.01M⁺ and M+2 peaks in ~1:1 ratio
4-Bromopyridine[4]C₅H₄BrN157.996M⁺ and M+2 peaks in ~1:1 ratio
4-Cyanopyridine[5]C₆H₄N₂104.11Single M⁺ peak
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural confirmation by determining the precise arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into expected bond lengths and angles.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Utilize electron ionization (EI) or electrospray ionization (ESI) to generate molecular ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and its isotopic pattern, as well as any significant fragment ions.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes for structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C) Purification->NMR Pure Compound MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if crystalline) Purification->XRay Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed XRay->Confirmed

Caption: General workflow for the synthesis, purification, and structural confirmation of a chemical compound.

logical_relationship cluster_predictions Predicted Data cluster_experimental Experimental Data cluster_comparison Comparison & Validation Structure Proposed Structure: This compound Predicted_NMR Expected NMR Shifts & Coupling Patterns Structure->Predicted_NMR Predicted_MS Expected Molecular Ion & Isotopic Pattern Structure->Predicted_MS Predicted_XRay Expected Bond Lengths & Angles Structure->Predicted_XRay Validation Structure Validated Predicted_NMR->Validation Predicted_MS->Validation Predicted_XRay->Validation Experimental_NMR Acquired NMR Spectra Experimental_NMR->Validation Experimental_MS Acquired Mass Spectrum Experimental_MS->Validation Experimental_XRay Determined Crystal Structure Experimental_XRay->Validation

Caption: Logical relationship between a proposed structure, predicted data, and experimental validation.

References

A Comparative Guide to the Biological Activities of 4-Bromo-3-cyanopyridine and 4-Chloro-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-Bromo-3-cyanopyridine and 4-Chloro-3-cyanopyridine. While direct comparative studies on these specific molecules are limited, this document synthesizes available experimental data on closely related halogenated 3-cyanopyridine derivatives to offer insights into their potential therapeutic applications, particularly in oncology. The information is presented to aid researchers in making informed decisions for future drug discovery and development efforts.

Introduction

The cyanopyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The introduction of a halogen atom at the 4-position of the pyridine ring can significantly modulate the physicochemical properties and biological activity of the molecule. This guide focuses on comparing the biological profiles of 4-bromo- and 4-chloro-3-cyanopyridine analogs, drawing upon data from various studies on substituted cyanopyridines.

Anticancer Activity: A Comparative Analysis

Derivatives of 3-cyanopyridine have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.[4][5][6] The nature of the halogen substituent at the 4-position, along with other substitutions on the pyridine ring, plays a crucial role in determining the potency and selectivity of these compounds.

Quantitative Data on Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various bromo- and chloro-substituted cyanopyridine derivatives against several cancer cell lines. It is important to note that these are not direct comparisons of this compound and 4-Chloro-3-cyanopyridine but of more complex derivatives containing these core structures.

Table 1: Cytotoxicity of Bromo-Substituted Cyanopyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Compound
2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrileHCT-116Data not specified in abstract-
4-(4-bromophenyl)-6-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileHCT-116Data not specified in abstract-
2-Oxo-3-cyanopyridine derivative with bromo substitution (4d)PC-3 (Prostate)535-FU
MDA-MB-231 (Breast)305-FU
HepG2 (Liver)665-FU
Cyanopyridine derivative with 4-bromophenyl at position 6 (4d)HepG2 (Liver)6.95 ± 0.345-FU (9.42 ± 0.46)
MCF-7 (Breast)8.50 ± 0.425-FU
PC3 (Prostate)14.08 ± 0.705-FU
HCT-116 (Colorectal)8.35 ± 0.425-FU (8.01 ± 0.39)

Table 2: Cytotoxicity of Chloro-Substituted Cyanopyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Compound
4-Chlorophenyl pyridopyrimidine (6b)HepG2 (Liver)2.68 ± 0.14Taxol
4-Chloro substituted fused pyridopyrimidine (7b)MCF-7 (Breast)6.22 ± 0.34Taxol
2-Oxo-3-cyanopyridine derivative with chloro substitution (5c)PC-3, MDA-MB-231, HepG2Promising cytotoxicity, nearly half that of 5-FU5-FU
3-Cyano-1-methylpyrid-2-one derivative with 4-chlorophenyl group (9d)MCF-7 (Breast)2.05 ± 0.08Doxorubicin

From the available data, it is challenging to definitively state whether bromo or chloro substitution at the 4-position consistently leads to superior anticancer activity. The overall activity is highly dependent on the entire molecular structure of the derivative. However, some studies suggest that electron-withdrawing groups, such as chlorine, on a phenyl ring attached to the pyridopyrimidine core can enhance anticancer activity.[5]

Enzyme Inhibition: Targeting Key Signaling Pathways

Cyanopyridine derivatives have been identified as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival. The primary targets include STAT3, VEGFR-2, HER-2, and PIM-1 kinase.[4][7]

Table 3: Enzyme Inhibitory Activity of Halogenated Cyanopyridine Derivatives

Compound/DerivativeTarget EnzymeIC50
2-amino-3-cyanopyridine derivativesSTAT3Inhibition of phosphorylation observed
Non-fused cyanopyridone with 2,4-dichloro substituent (5e)VEGFR-20.124 ± 0.011 µM
HER-20.077 ± 0.003 µM
3-cyanopyridin-2-one with 4-chlorophenyl group (9d)PIM-1 KinaseData not specified
Cyanopyridine derivative (12)PIM-1 Kinase14.3 nM

The inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

Signaling_Pathway cluster_STAT3 STAT3 Pathway cluster_Kinase Kinase Pathways cluster_Inhibitors Inhibitory Action STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation (e.g., JAK) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Gene Transcription (e.g., Bcl-xL, Survivin) Nucleus->Gene VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream HER2 HER-2 HER2->Downstream PIM1 PIM-1 Kinase PIM1->Downstream Bromo This compound Derivatives Bromo->pSTAT3 Inhibits Chloro 4-Chloro-3-cyanopyridine Derivatives Chloro->VEGFR2 Inhibits Chloro->HER2 Inhibits Chloro->PIM1 Inhibits

Caption: Targeted Signaling Pathways of Halogenated Cyanopyridines.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of 4-Bromo/4-Chloro-3-cyanopyridine derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solvent Add solubilizing agent (e.g., DMSO) incubation3->add_solvent measure Measure absorbance at 570 nm using a plate reader add_solvent->measure calculate Calculate cell viability and IC50 values measure->calculate end End calculate->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The in vitro cytotoxic activity of the cyanopyridine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-bromo- or 4-chloro-3-cyanopyridine derivatives) and a vehicle control. A reference drug (e.g., 5-Fluorouracil or Doxorubicin) is also included for comparison.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing the MTT reagent (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., VEGFR-2, HER-2, PIM-1) is determined using in vitro kinase assay kits.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the kinase, a specific substrate (often a peptide), ATP, and the test compound at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format, or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

The choice between a bromo or chloro substituent will likely depend on the specific molecular scaffold and the desired pharmacological profile. Factors such as synthetic accessibility, metabolic stability, and the potential for specific halogen bonding interactions with the target protein should be considered. Further structure-activity relationship studies on a series of 4-halo-3-cyanopyridines are warranted to elucidate the precise impact of the halogen substitution and to guide the design of more potent and selective therapeutic agents.

References

A Comparative Study of Palladium Catalysts for Bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical to the success of these transformations, profoundly influencing reaction yields, substrate scope, and reaction conditions.

This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of bromopyridines. The data presented herein, summarized from established literature, is intended to aid researchers in the selection of optimal catalytic systems for their specific synthetic challenges.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the coupling of bromopyridines is highly dependent on the nature of the ligand, the palladium precursor, the base, and the solvent system. Below is a comparative summary of catalyst performance in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a bromopyridine and an organoboron compound. The choice of ligand is crucial in overcoming challenges such as catalyst inhibition by the pyridine nitrogen.

Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateProductYield (%)Ref.
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90123-Bromo-2-methylpyridine2-Methyl-3-phenylpyridine85[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100163-Bromo-2-methylpyridine2-Methyl-3-(4-methoxyphenyl)pyridine92[1]
Pd₂(dba)₃XPhosCs₂CO₃THF80183-Bromo-2-methylpyridine2-Methyl-3-(3-thienyl)pyridine88[1]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O10082-Bromo-4-iodopyridine2-Bromo-4-phenylpyridine~90-98[2]
PdCl₂(dppf)dppfCs₂CO₃DMF90122-Bromo-4-iodopyridine2-Bromo-4-phenylpyridine~88-96[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-222,6-Dibromopyridine2,6-DiarylpyridineGood to Better[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100122,6-Dibromopyridine2-Aryl-6-bromopyridine (Mono-arylated)High[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active compounds. The selection of the appropriate ligand is critical to achieving high yields and accommodating a wide range of amine coupling partners.

Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateAmineYield (%)Ref.
Pd₂(dba)₃/RuPhos-precatalystRuPhosLiHMDSTHF65163-Bromo-2-aminopyridineMorpholine83[4]
Pd₂(dba)₃/BrettPhos-precatalystBrettPhosLiHMDSTHF65163-Bromo-2-aminopyridineCyclopentylamine78[4]
Pd(OAc)₂dpppNaOtBuTolueneReflux12-Bromopyridine derivativeGeneric AmineNot Specified[5]
Sonogashira Coupling

The Sonogashira coupling of bromopyridines with terminal alkynes is a powerful tool for the synthesis of alkynylpyridines. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.

CatalystLigandCo-catalystBaseSolventTemp. (°C)Time (h)SubstrateYield (%)Ref.
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10032-Amino-3-bromopyridine96[5][6]
PdCl₂(PPh₃)₂-CuIEt₃NDMF10032-Amino-3-bromopyridine92[5]
Pd(OAc)₂PPh₃CuIEt₃NDMF10032-Amino-3-bromopyridine85[5]
Pd₂(dba)₃PPh₃CuIEt₃NDMF10032-Amino-3-bromopyridine82[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in synthetic chemistry. The following are representative procedures for the palladium-catalyzed cross-coupling of bromopyridines.

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 16 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired product.[7]

Buchwald-Hartwig Amination Protocol

The following is a generalized protocol for the Buchwald-Hartwig amination of a bromopyridine.[5][8]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equivalents).

  • Reagent Addition: Add the bromopyridine (1.0 equivalent) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Work-up and Purification: After cooling, the product can be isolated and purified by standard procedures, which may include quenching with water, extraction, and column chromatography.

Sonogashira Coupling Protocol

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.[8][9]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 4-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF), followed by the base (e.g., Et₃N, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to a temperature between 60-100°C and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Visualizing Reaction Workflows

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry Schlenk flask prep2 Add solid reagents: Bromopyridine, Pd catalyst, ligand, base prep1->prep2 prep3 Evacuate and backfill with inert gas (e.g., Argon) prep2->prep3 react1 Add degassed solvent(s) prep3->react1 Under inert atmosphere react2 Add liquid reagents (e.g., amine, alkyne) react1->react2 react3 Heat to desired temperature with vigorous stirring react2->react3 react4 Monitor reaction progress (TLC, LC-MS) react3->react4 workup1 Cool to room temperature react4->workup1 Upon completion workup2 Quench reaction (e.g., with water or NH4Cl) workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Wash, dry, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 final_product final_product workup5->final_product Isolated Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R'-M pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 + R-R' reagents R-X + R'-M product R-R'

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

In-Vitro Anticancer Activity of Cyanopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic compounds explored, cyanopyridine derivatives have emerged as a promising class of molecules demonstrating significant in-vitro anticancer activity across a spectrum of human cancer cell lines. This guide provides a comparative analysis of the performance of various cyanopyridine derivatives, supported by experimental data, to aid researchers in the field of drug discovery and development.

Comparative Analysis of Anticancer Activity

The in-vitro cytotoxic effects of several novel cyanopyridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds. The data, summarized in the tables below, highlight the diverse and potent anticancer activities of these derivatives.

Table 1: IC50 Values (in µM) of Selected Cyanopyridine Derivatives Against Various Cancer Cell Lines
Compound IDMCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference Drug
Series 1 Doxorubicin
7h1.89----11.49
8f1.69----11.49
Series 2 5-Fluorouracil
5c-PromisingPromising---
5e2.6-fold more active than 5-FU[1]Twice as active as 5-FU[1]Comparable to 5-FU[1]---
Series 3 Doxorubicin
7b----Potent-
8a----Potent-
Series 4 Cisplatin
11a----9.2411.76
16a--6.45--Equipotent to Cisplatin
Series 5 -
4j-2.0----

Note: "-" indicates data not available in the cited sources. The activity of compounds 5c and 5e are described relative to the reference drug 5-FU.[1] The IC50 values for Doxorubicin and Cisplatin are provided as context from the respective studies.

Mechanisms of Action

Several studies have delved into the molecular mechanisms underlying the anticancer effects of cyanopyridine derivatives. The primary modes of action identified include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often through the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Apoptosis Induction

Flow cytometry analysis using Annexin V-FITC/Propidium Iodide (PI) staining has been instrumental in quantifying the apoptotic effects of these compounds. For instance, compound 7h was found to cause cell death in MCF-7 cells primarily by inducing both early and late apoptosis. Similarly, compounds 5c and 5e led to a marked increase in early and late apoptotic cells in MDA-MB-231 breast cancer cells.[1] Another potent derivative, 6c , was shown to induce apoptosis by increasing the level of active caspase 3 and significantly boosting the Bax/Bcl2 ratio.

Cell Cycle Arrest

The proliferation of cancer cells is tightly linked to the dysregulation of the cell cycle. Certain cyanopyridine derivatives have demonstrated the ability to interfere with this process. Compound 7h was observed to arrest tumor cells in the S phase of the cell cycle. In contrast, compounds 5c and 5e caused a notable induction of cell cycle arrest at the G2/M phase in MDA-MB-231 cells.[1]

Inhibition of Key Signaling Pathways

The anticancer activity of many cyanopyridine derivatives is attributed to their ability to inhibit specific protein kinases that are often overexpressed in cancer cells.

  • PIM-1 Kinase Inhibition: PIM-1 kinase is a proto-oncogene that plays a critical role in cell survival and proliferation. Several cyanopyridine derivatives, including compounds 7h and 8f , have been identified as potent inhibitors of PIM-1 kinase. The inhibition of PIM-1 can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[2][3]

  • Survivin Modulation: Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is highly expressed in most human tumors.[1][3] Compounds 5c and 5e have been shown to act as survivin modulators, leading to a reduction in survivin expression and promoting apoptosis.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key in-vitro assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the cyanopyridine derivatives and a reference drug. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: The stained cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC fluorescence (indicating Annexin V binding to externalized phosphatidylserine in apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic/necrotic cells) are measured.

  • Data Interpretation: The data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the cyanopyridine derivatives and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a DNA-intercalating dye, and RNase A to prevent staining of RNA.

  • Incubation: The cells are incubated with the staining solution in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow and the key signaling pathways targeted by cyanopyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In-Vitro Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Conclusion synthesis Synthesis of Novel Cyanopyridine Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Potent Compounds cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle_assay Potent Compounds western_blot Western Blot for Protein Expression apoptosis_assay->western_blot cell_cycle_assay->western_blot data_analysis Data Interpretation and SAR Studies western_blot->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Experimental workflow for anticancer drug discovery.

PIM1_Signaling_Pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylation (Inhibition) p27 p27 PIM1->p27 Phosphorylation (Degradation) Cyanopyridine Cyanopyridine Derivative Cyanopyridine->PIM1 Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CellCycle Cell Cycle Progression p27->CellCycle Inhibition

PIM-1 kinase signaling pathway inhibition.

Survivin_Signaling_Pathway Survivin Survivin Caspase9 Caspase-9 Survivin->Caspase9 Inhibition Caspase37 Caspase-3/7 Survivin->Caspase37 Inhibition Cyanopyridine Cyanopyridine Derivative Cyanopyridine->Survivin Downregulation Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Survivin signaling pathway modulation.

References

The Ascendancy of Cyanopyridines: A Comparative Guide to their Structure-Activity Relationship in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, cyanopyridines have emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of cyanopyridine compounds, focusing on their anticancer properties, with supporting experimental data and detailed protocols to aid in future research and development.

Cyanopyridine derivatives have garnered significant attention for their ability to modulate key targets in cancer progression, including protein kinases and apoptosis regulators. Their versatile synthesis and the amenability of the pyridine ring to substitution allow for fine-tuning of their pharmacological profiles. This guide will delve into the SAR of cyanopyridines as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, as well as their role as survivin modulators and carbonic anhydrase inhibitors.

Comparative Analysis of Biological Activity

The efficacy of cyanopyridine derivatives is intrinsically linked to their structural features. The nature and position of substituents on the cyanopyridine core dictate their potency and selectivity towards specific biological targets. The following tables summarize the in vitro activities of representative cyanopyridine compounds against key cancer-related targets, compared with established alternative inhibitors.

VEGFR-2 and HER-2 Kinase Inhibition

Cyanopyridone and pyridopyrimidine derivatives have shown promise as dual inhibitors of VEGFR-2 and HER-2, two critical receptor tyrosine kinases involved in tumor angiogenesis and proliferation.

Table 1: Comparative Inhibitory Activity against VEGFR-2 and HER-2 Kinases

Compound IDStructureTargetIC50 (µM)Reference CompoundIC50 (µM)
5a Unsubstituted phenyl-bearing cyanopyridoneVEGFR-20.217 ± 0.020Lapatinib0.182 ± 0.010
HER-20.168 ± 0.009Lapatinib0.131 ± 0.012
5e Trifluoromethylphenyl-bearing cyanopyridoneVEGFR-20.124 ± 0.011Lapatinib0.182 ± 0.010
HER-20.077 ± 0.003Lapatinib0.131 ± 0.012

Data sourced from multiple studies, presented for comparative purposes.[1]

The SAR for these compounds indicates that substitution on the phenyl ring at the 4-position of the cyanopyridone scaffold significantly influences activity. The electron-withdrawing trifluoromethyl group in compound 5e leads to enhanced potency against both VEGFR-2 and HER-2 compared to the unsubstituted analog 5a and the reference drug Lapatinib.[1]

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, making it an attractive target for cancer therapy. Several cyanopyridine derivatives have been identified as potent PIM-1 inhibitors.

Table 2: Comparative Inhibitory Activity against PIM-1 Kinase

Compound IDKey Structural FeaturesIC50 (µM)Reference CompoundIC50 (µM)
7h 3-cyanopyridin-2-one with 3-pyridyl at C60.281 ± 0.012Staurosporine0.223 ± 0.01
8f O-methylcyanopyridine with 2-naphthyl at C60.58 ± 0.025Staurosporine0.223 ± 0.01
6c 2-oxocyanopyridine derivative0.945-Fluorouracil-

Data compiled from various research articles.[2][3]

The data suggests that both 3-cyanopyridin-2-one and O-methylcyanopyridine scaffolds can serve as effective PIM-1 inhibitors. The nature of the substituent at the C6 position is critical, with aromatic and heteroaromatic moieties contributing to high potency.[2]

Survivin Modulation

Survivin, an inhibitor of apoptosis (IAP) protein, is overexpressed in many cancers and is associated with resistance to chemotherapy. Certain 3-cyanopyridine derivatives have been shown to downregulate survivin expression.

Table 3: Cytotoxic Activity of Survivin-Modulating Cyanopyridines

Compound IDScaffoldCell LineIC50 (µM)Reference CompoundIC50 (µM)
5c 2-oxo-3-cyanopyridinePC-3 (Prostate)12.35-Fluorouracil24.5
MDA-MB-231 (Breast)10.25-Fluorouracil26.8
HepG2 (Liver)18.55-Fluorouracil17.3
5e 2-oxo-3-cyanopyridinePC-3 (Prostate)11.85-Fluorouracil24.5
MDA-MB-231 (Breast)9.75-Fluorouracil26.8
HepG2 (Liver)15.65-Fluorouracil17.3

IC50 values represent the concentration required to inhibit 50% of cell growth.[4]

The 2-oxo-3-cyanopyridine scaffold appears to be crucial for anti-proliferative activity through survivin modulation. Substitutions on the phenyl ring at the 4-position, such as the methoxy group in compound 5e , enhance cytotoxic effects compared to the reference drug 5-Fluorouracil in certain cell lines.[4]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are involved in pH regulation and are overexpressed in some tumors, contributing to their survival and proliferation. 2-amino-3-cyanopyridine derivatives have been investigated as inhibitors of human CA isoforms I and II.

Table 4: Comparative Inhibitory Activity against Carbonic Anhydrase Isoforms

Compound IDKey Structural FeatureshCA I Ki (µM)hCA II Ki (µM)Reference CompoundhCA I/II Ki (µM)
7b 2-amino-3-cyanopyridine derivative9.422.56Acetazolamide-
7d 2-amino-3-cyanopyridine derivative2.844.12Acetazolamide-

Ki values represent the inhibition constant.[5]

These findings highlight the potential of 2-amino-3-cyanopyridines as a scaffold for developing selective carbonic anhydrase inhibitors. The specific substitutions on the core structure determine the potency and selectivity towards different CA isoforms.[5]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for the synthesis of 2-amino-3-cyanopyridines is a one-pot, multicomponent reaction.

General Procedure:

  • A mixture of an appropriate aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol) is prepared.

  • A catalyst, such as nanostructured diphosphate Na2CaP2O7, is added to the mixture.

  • The reaction mixture is heated at 80 °C under solvent-free conditions for a specified time.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated, purified, and characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity.

Protocol:

  • Prepare serial dilutions of the test inhibitor.

  • In a 384-well plate, add the inhibitor solution, the specific kinase (e.g., VEGFR-2, HER-2, or PIM-1), and a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Normalize the data to controls and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Survivin Modulation

Western blotting is used to detect changes in the expression levels of specific proteins, such as survivin, following treatment with test compounds.

Protocol:

  • Treat cells with the test compounds for a specified duration.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against survivin overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase.

Protocol:

  • Prepare a solution of the CA enzyme in a suitable buffer (e.g., Tris-HCl).

  • Add the test inhibitor at various concentrations to the enzyme solution and pre-incubate.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).

  • Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400-405 nm over time using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.

  • Plot the data to determine the Ki value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

VEGFR2_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K HER2 HER-2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Cyanopyridine Cyanopyridine Inhibitor Cyanopyridine->VEGFR2 Cyanopyridine->HER2

VEGFR-2 and HER-2 Signaling Pathways and Inhibition by Cyanopyridines.

PIM1_Signaling_Pathway cluster_substrates PIM-1 Substrates cluster_outcomes Cellular Outcomes PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (inactivates) p27 p27 PIM1->p27 Phosphorylates (inactivates) cMyc c-Myc PIM1->cMyc Phosphorylates (stabilizes) Cyanopyridine Cyanopyridine Inhibitor Cyanopyridine->PIM1 Inhibits Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Proliferation Proliferation cMyc->Proliferation

PIM-1 Kinase Signaling Pathway and Inhibition by Cyanopyridines.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Cyanopyridine Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

A generalized workflow for the MTT cell viability assay.

Conclusion

The cyanopyridine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to the cyanopyridine core can lead to potent and selective inhibitors of key oncogenic pathways. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field, paving the way for the rational design and synthesis of next-generation cyanopyridine-based therapeutics. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

4-Bromo-3-cyanopyridine reactivity compared to other brominated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 4-Bromo-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of this compound with other brominated heterocycles. Understanding its distinct reactivity profile is crucial for designing efficient synthetic routes in drug discovery and materials science. This comparison is supported by established principles of chemical reactivity and illustrative experimental data.

Introduction: The Electronic Profile of this compound

The reactivity of this compound in common synthetic transformations is fundamentally dictated by the electronic properties of the pyridine ring and its substituents. The pyridine ring itself is electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen).[1][2][3]

In this compound, this inherent electron deficiency is significantly amplified by the presence of a strongly electron-withdrawing cyano (-CN) group. This group, positioned adjacent to the bromine atom, exerts a powerful inductive and resonance effect, further depleting electron density from the ring.[4] This electronic profile makes the carbon atom of the C-Br bond highly electrophilic and susceptible to both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

The enhanced electrophilicity of the C-Br bond in this compound generally translates to higher reactivity compared to bromopyridines lacking strong electron-withdrawing groups.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[5] A more electron-deficient C-Br bond facilitates this step, leading to faster reactions and milder conditions.[5][6] The C-Br bond is inherently weaker and more reactive in oxidative addition than a C-Cl bond.[5][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[8] The electron-deficient nature of this compound makes it an excellent substrate for this transformation.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst System Base Solvent Temp (°C) / Time (h) Yield (%) Reference
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100 °C / 12 h High (Est. >90%) Inferred from principles[6]
2-Bromopyridine Lithium triisopropyl 2-pyridylboronate Pd₂(dba)₃ / Ligand KF Dioxane 110 °C 85% [9]
2-Bromo-4-methylpyridine 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 100 °C / 16 h 92% [10]

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C / 18 h | 95% | General knowledge |

Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide.[11][12] The high reactivity of this compound is advantageous, often allowing for copper-free conditions.

Table 2: Comparative Data for Sonogashira Coupling

Substrate Coupling Partner Catalyst System Base Solvent Temp (°C) / Time (h) Yield (%) Reference
This compound Trimethylsilylacetylene Pd(OAc)₂ / XPhos Et₃N DMF 100 °C 98% (conversion) [13]
4-Bromo-1H-indole Phenylacetylene [DTBNpP]Pd(crotyl)Cl TMP DMSO rt / 6 h 87% [14]
Electron-rich Aryl Bromide Phenylacetylene [DTBNpP]Pd(crotyl)Cl TMP DMSO rt / 2 h 78% [14]

| Electron-poor Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt / 2-4 h | 65-92% |[14] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15] The reaction couples an amine with an aryl halide. Again, the electron-deficient nature of this compound promotes the crucial oxidative addition step.

Table 3: Comparative Data for Buchwald-Hartwig Amination

Substrate Amine Partner Catalyst System Base Solvent Temp (°C) / Time (h) Yield (%) Reference
This compound Morpholine Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 110 °C / 16 h High (Est. >90%) Inferred from principles[15]
2-Bromo-6-methylpyridine trans-1,2-Diaminocyclohexane Pd₂(dba)₃ / BINAP NaOBuᵗ Toluene 80 °C / 4 h 60% [16]

| 2-Bromo-estrone deriv. | Substituted anilines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 120 °C / 30 min (MW) | 75-98% |[17] |

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an aromatic ring, displacing a leaving group. This reaction is highly favored on electron-poor rings, especially when the leaving group is at a position activated by the ring's electronics (ortho/para to heteroatoms or EWGs).[18]

The bromine atom in this compound is at the 4-position, which is activated by the ring nitrogen.[3][19] The adjacent 3-cyano group provides powerful additional activation by stabilizing the negative charge of the intermediate Meisenheimer complex.[18] This makes this compound significantly more reactive towards SNAr than bromopyridines without such strong activating groups.

Table 4: Reactivity Comparison in Nucleophilic Aromatic Substitution

Feature This compound 4-Bromopyridine 3-Bromopyridine
Relative Reactivity Very High Moderate Low
Activating Factors Ring Nitrogen (para); Cyano group (ortho) Ring Nitrogen (para) None (meta position is not activated)
Intermediate Stability Highly stabilized by N and CN group Stabilized by N Poorly stabilized

| Typical Conditions | Mild (can proceed at or below room temp) | Moderate heating often required | Harsh conditions required, often no reaction |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for bromopyridines.[10][20]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typical reaction times are 12-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted from optimized conditions for related substrates.[13][14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Phosphine Ligand (e.g., XPhos, 0.06 mmol, 6 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 4 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium pre-catalyst, and the phosphine ligand.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Add Reactants (Bromopyridine, Coupling Partner, Base) catalyst 2. Add Catalyst/ Ligand reactants->catalyst purge 3. Purge with Inert Gas catalyst->purge solvent 4. Add Degassed Solvent purge->solvent heat 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool 6. Cool to RT heat->cool extract 7. Extraction cool->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G center Reactivity of This compound EWG Strong Electron-Withdrawing -CN Group center->EWG N_effect Electron-Deficient Pyridine Nitrogen center->N_effect Activation Increased Electrophilicity at C4-Br Bond EWG->Activation N_effect->Activation CrossCoupling Enhanced Reactivity in Cross-Coupling Reactions Activation->CrossCoupling SNAr Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Activation->SNAr OA Facilitates Oxidative Addition to Pd(0) CrossCoupling->OA Meisenheimer Stabilizes Meisenheimer Intermediate SNAr->Meisenheimer

Caption: Factors enhancing the reactivity of this compound.

References

Validating the Purity of Synthesized 4-Bromo-3-cyanopyridine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and novel chemical entities, rigorous purity assessment is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a synthesized batch of 4-Bromo-3-cyanopyridine against a commercially available reference standard, utilizing High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. Detailed experimental protocols, comparative data, and a logical workflow are presented to assist researchers in establishing robust purity validation methods.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the downstream reaction yields, introduce unwanted side products, and potentially compromise the toxicological profile of the final drug substance. Therefore, a reliable and accurate analytical method to determine the purity of synthesized this compound is essential.

This guide outlines a reversed-phase HPLC (RP-HPLC) method developed for the purity assessment of a newly synthesized batch of this compound. The performance of the synthesized material is objectively compared against a commercially available, high-purity standard. The data presented herein is based on a hypothetical experimental study designed to mirror real-world laboratory practices.

Experimental Protocols

A validated HPLC method is crucial for obtaining reliable purity data.[1][2] The following protocol was developed based on established methods for pyridine derivatives and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[3]

  • Mobile Phase: A gradient elution was employed to ensure the separation of both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water.[3]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[3]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: The maximum absorption wavelength (λmax) for this compound was determined to be 275 nm. The PDA detector was set to monitor from 200-400 nm to detect any potential co-eluting impurities.

  • Injection Volume: 10 µL.[3]

Standard and Sample Preparation
  • Reference Standard Solution: A stock solution of the commercial this compound standard (purchased from a reputable supplier) was prepared by accurately weighing and dissolving the compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of 0.1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter.[5]

  • Synthesized Sample Solution: The synthesized this compound was prepared in the same manner as the reference standard solution, at a concentration of approximately 1.0 mg/mL to accurately detect and quantify any impurities.

  • Spiked Sample Solution: To confirm the identity of potential impurities, a spiked sample was prepared by adding small, known quantities of suspected impurities (e.g., starting materials, by-products) to the synthesized sample solution.

Results and Data Presentation

The purity of the synthesized this compound was determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3] The results are summarized in the table below, alongside the data from the commercial reference standard.

Compound Retention Time (min) Peak Area (%) - Synthesized Sample Peak Area (%) - Commercial Standard
Impurity 1 (Starting Material)3.50.15Not Detected
Impurity 2 (By-product)5.20.280.05
This compound 12.8 99.52 99.94
Impurity 3 (Unknown)15.10.05Not Detected

Table 1: Comparative HPLC Purity Analysis of this compound

Comparison and Discussion

The developed HPLC method demonstrated good separation of the main peak from potential impurities. The synthesized batch of this compound was found to have a purity of 99.52% by peak area normalization. In comparison, the commercial reference standard showed a purity of 99.94%.

The primary impurities detected in the synthesized sample were identified as unreacted starting material (Impurity 1) and a known reaction by-product (Impurity 2), confirmed by retention time matching with the spiked sample. The presence of these impurities suggests that the purification process for the synthesized batch may require further optimization. A minor unknown impurity (Impurity 3) was also detected.

While the purity of the synthesized material is high, the presence of detectable impurities at levels greater than the commercial standard highlights the importance of stringent quality control. For use in drug development, further purification steps such as recrystallization or column chromatography may be necessary to meet regulatory requirements, which often stipulate impurity thresholds.

Alternative Purity Assessment Techniques

While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can provide complementary information.[3]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. GC can offer higher sensitivity for certain types of impurities compared to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity itself.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can provide structural information about unknown impurities, aiding in their identification.

Workflow for Purity Validation

The logical workflow for the purity validation of a synthesized compound is crucial for ensuring a systematic and thorough analysis.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_method_dev HPLC Method Development & Validation cluster_analysis Purity Analysis cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Further Actions synthesis Synthesize this compound initial_char Initial Characterization (e.g., NMR, MS) synthesis->initial_char method_dev Develop HPLC Method initial_char->method_dev method_val Validate Method (ICH Guidelines) method_dev->method_val prep_std Prepare Reference Standard Solution method_val->prep_std run_hplc Run HPLC Analysis prep_std->run_hplc prep_sample Prepare Synthesized Sample Solution prep_sample->run_hplc process_data Process Chromatographic Data run_hplc->process_data compare_data Compare with Commercial Standard process_data->compare_data report Generate Purity Report compare_data->report decision Decision: Meets Specs? report->decision purify Further Purification Required decision->purify No release Release for Further Use decision->release Yes

Figure 1: Workflow for the purity validation of synthesized this compound.

Conclusion

This guide has presented a comprehensive framework for the purity validation of synthesized this compound using HPLC. The provided experimental protocol and comparative data highlight the importance of rigorous analytical testing in pharmaceutical research and development. While the synthesized batch demonstrated high purity, the comparison with a commercial standard revealed the presence of minor impurities, underscoring the need for continuous process optimization and stringent quality control. The outlined workflow and discussion of alternative analytical techniques offer a valuable resource for scientists engaged in the synthesis and analysis of novel chemical compounds.

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance has spurred significant research into the development of new therapeutic agents. Among the promising candidates, cyanopyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This guide provides a comparative evaluation of the antimicrobial performance of various novel cyanopyridine derivatives, supported by experimental data from recent studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of newly synthesized cyanopyridine compounds has been rigorously tested against a panel of pathogenic bacterial and fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data below summarizes the in vitro antimicrobial activity of several cyanopyridine derivatives.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Oxopyridine-3-carbonitriles Compound 4Escherichia coli-Amoxicillin-
Staphylococcus aureus-
MRSA-TMP/SMX-
Compound 8Escherichia coli-Amoxicillin-
Staphylococcus aureus-
MRSA-TMP/SMX-
Pyridine-3-carbonitriles Compound 10Escherichia coli-Amoxicillin-
Staphylococcus aureus-
MRSA-TMP/SMX-
Compound 11Escherichia coli-Amoxicillin-
Staphylococcus aureus-
MRSA-TMP/SMX-
Compound 12Escherichia coli-Amoxicillin-
Staphylococcus aureus-
MRSA-TMP/SMX-
2-Amino-3-cyanopyridines Compound 5aEscherichia coli64.5 - 250--
Bacillus subtilis64.5 - 250
Compound 5bEscherichia coli64.5 - 250--
Bacillus subtilis64.5 - 250
Pyrido[2,3-d]pyrimidines Compound 6bStaphylococcus aureus64.5 - 250--
Bacillus subtilis64.5 - 250
2-Amino-4,6-substituted diphenylpyridine-3-carbonitrile Compound IIdStaphylococcus aureus-Ofloxacin-
Compound IIfStaphylococcus aureus-Ofloxacin-
Compound IIhEscherichia coli-Ofloxacin-
4,6-Substituted diphenylpyrimidin-2-amine Compound IIIhStaphylococcus aureus-Ofloxacin-

Note: A "-" indicates that the specific quantitative data was mentioned as significant but not explicitly provided in the referenced abstract. Some studies have demonstrated that certain cyanopyridine derivatives exhibit remarkable antibacterial profiles when compared to standard drugs like amoxicillin and trimethoprim/sulfamethoxazole (TMP/SMX).[4]

Experimental Protocols

The evaluation of the antimicrobial activity of novel cyanopyridine derivatives typically follows a standardized protocol to ensure the reliability and reproducibility of the results. The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay, a fundamental test in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method. This method involves preparing a series of dilutions of the test compounds in a liquid growth medium, which are then inoculated with a standardized suspension of the target microorganism.

  • Preparation of Test Compounds: The synthesized cyanopyridine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of this stock solution are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

  • Preparation of Inoculum: The microbial strains to be tested are cultured overnight at 37°C for bacteria and 28°C for fungi. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated for 18-24 hours at 37°C for bacteria and 48 hours at 28°C for fungi.

  • Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. The results are typically compared with those of a standard antibiotic control.

Visualizing the Experimental Workflow

The process of evaluating the antimicrobial properties of novel cyanopyridine derivatives can be visualized as a systematic workflow, from the initial synthesis to the final determination of antimicrobial activity.

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison cluster_organisms Test Microorganisms Synthesis Synthesis of Novel Cyanopyridine Derivatives Purification Purification & Characterization (NMR, IR, Mass Spec) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution MIC_Assay Broth Microdilution Assay (MIC Determination) Stock_Solution->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Analysis Data Collection & Analysis MBC_Assay->Data_Analysis Comparison Comparison with Reference Antibiotics Data_Analysis->Comparison SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR Gram_Positive Gram-positive Bacteria (e.g., S. aureus, B. subtilis) Gram_Positive->MIC_Assay Gram_Negative Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) Gram_Negative->MIC_Assay Fungi Fungi (e.g., C. albicans) Fungi->MIC_Assay

Caption: Workflow for the synthesis and antimicrobial evaluation of novel cyanopyridine derivatives.

It is important to note that while many cyanopyridine derivatives show promising in vitro activity, further studies are required to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles to determine their potential as clinical therapeutic agents. The structure-activity relationship (SAR) studies are also crucial to optimize the lead compounds for enhanced antimicrobial potency and reduced toxicity.[2]

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-3-cyanopyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. 4-Bromo-3-cyanopyridine, a halogenated pyridine derivative, requires careful handling and disposal due to its potential hazards. This guide provides a step-by-step operational plan for its proper disposal, adhering to safety protocols and regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on safety data for pyridine and its derivatives, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or Viton®.[1]

  • Skin and Body Protection: A standard laboratory coat, fully buttoned, is required to protect clothing and skin.[1][3]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid the inhalation of vapors or dust.[1][3]

In the event of a spill, small spills can be managed by absorbing the material with an inert, non-combustible absorbent like vermiculite or sand.[1] For larger spills, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[1][3]

Waste Classification and Segregation

All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as hazardous waste.[1] Proper segregation is critical to prevent incompatible chemical reactions.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste," with the full chemical name "this compound" and associated hazard symbols (e.g., Flammable, Toxic, Irritant).[1][2]

  • Container: Use a designated, properly sealed, and compatible hazardous waste container.[1][3]

  • Incompatibilities: Store this compound waste separately from strong oxidizing agents and acids.[1][3]

Disposal Procedures

The recommended method for the disposal of pyridine-based hazardous waste is high-temperature incineration.[4][5] This ensures the complete destruction of the compound. Any disposal must comply with all local, state, and federal regulations.[1][4]

Disposal MethodOperating Temperature Range (°C)Residence Time
Rotary Kiln Incineration 820 - 1,600Seconds for liquids/gases, hours for solids.
Liquid Injection Incineration 650 - 1,6000.1 to 2 seconds.
Fluidized Bed Incineration 450 - 980Seconds for liquids/gases, longer for solids.

Table 1: Recommended Incineration Parameters for Pyridine-Based Waste. Data sourced from hazardous waste disposal guidelines for pyridine compounds.[4][5]

Experimental Protocol: Waste Accumulation and Collection

The following protocol outlines the standard procedure for the accumulation and preparation of this compound waste for disposal.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Inert absorbent material (for potential spills)

Procedure:

  • Container Preparation: Obtain a designated hazardous waste container that is clean, dry, and in good condition. Affix a hazardous waste label to the container before adding any waste.

  • Waste Addition:

    • Carefully transfer solid this compound waste and contaminated disposable materials directly into the labeled container.

    • For solutions containing this compound, pour the liquid waste into a designated "Halogenated Liquid Waste" container.

  • Container Sealing: Securely close the container lid after each addition to prevent the release of vapors.

  • Storage: Store the waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[1]

  • Full Container: When the container is full or is no longer being used, complete the hazardous waste label with all required information (e.g., contents, accumulation start date).

  • Disposal Request: Arrange for the collection of the hazardous waste by contacting your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Segregation & Storage cluster_2 Final Disposal Start Generation of This compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Classify Classify as 'Hazardous Waste: Halogenated Organic' PPE->Classify Segregate Segregate from Incompatible Materials (Oxidizers, Acids) Classify->Segregate Container Collect in Labeled, Sealed Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup/ Arrange for Licensed Disposal Store->EHS Incineration High-Temperature Incineration EHS->Incineration End Compliant Disposal Incineration->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guide for Handling 4-Bromo-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of 4-Bromo-3-cyanopyridine. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Quantitative Data

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] The following tables summarize key quantitative safety and physical data.

Table 1: Toxicological Data

ParameterValueSpeciesReference
Acute Oral ToxicityToxic if swallowed (Category 3)Data not available[2]
Acute Dermal ToxicityToxic in contact with skin (Category 3)Data not available[2]
Acute Inhalation ToxicityToxic if inhaled (Category 3)Data not available[2]
LD50 (Oral, Rat) - Predicted 364.86 mg/kg (for 3-Bromopyridine) Rat [3]

Table 2: Occupational Exposure Limits

ParameterValueAgency
Permissible Exposure Limit (PEL) - TWANot establishedOSHA[4][5][6]
Threshold Limit Value (TLV) - TWANot establishedACGIH

Table 3: Physical and Chemical Properties

PropertyValueReference
CAS Number154237-70-4[7][8]
Molecular FormulaC₆H₃BrN₂[7][9]
Molecular Weight183.01 g/mol [9][10]
AppearanceSolid[7]
Melting Point91 - 95 °C[10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Butyl rubber or Viton gloves. Nitrile gloves may offer limited splash protection but are not recommended for prolonged contact with halogenated aromatic hydrocarbons.[11][12][13] Always wear two pairs of gloves.Prevents skin contact and absorption. Butyl rubber and Viton offer better resistance to halogenated solvents.[12]
Eye Protection Chemical safety goggles and a face shield. Protects against splashes and airborne particles.
Body Protection A fully buttoned lab coat and chemical-resistant apron. Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if handling outside of a certified chemical fume hood or if dust generation is likely.Prevents inhalation of harmful dust and vapors.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to immediate post-use cleanup.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Immediate Cleanup cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Solid prep_hood->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decon Decontaminate Surfaces handling_transfer->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe disposal_waste Segregate Waste cleanup_ppe->disposal_waste disposal_label Label Waste Container disposal_waste->disposal_label

Caption: Workflow for the safe handling of this compound.

I. Pre-Operational Checks

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Assemble PPE: Don all required PPE as specified in Table 4.

  • Prepare Work Area: Ensure a certified chemical fume hood is operational. The work surface should be covered with absorbent, disposable bench paper.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

II. Weighing and Transfer

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.

    • Use a disposable weigh boat or paper.

    • To avoid generating dust, handle the solid gently.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel within the fume hood.

    • If dissolving the solid, add the solvent to the solid in the reaction vessel slowly to avoid splashing.

III. Post-Handling Decontamination

  • Clean Work Surfaces:

    • Wipe down the work surface inside the fume hood with a detergent solution, followed by 70% isopropyl alcohol.[14]

    • Dispose of the cleaning materials as cytotoxic waste.[15]

  • Decontaminate Equipment:

    • Clean any non-disposable equipment (e.g., spatulas) that came into contact with the chemical using a suitable solvent, followed by a detergent wash.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, inner gloves, face shield, goggles, lab coat.

    • Dispose of all disposable PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Logical Relationship for Waste Disposal

cluster_generation Waste Generation cluster_segregation Segregation cluster_labeling Labeling cluster_storage Storage & Disposal solid_waste Solid Waste (Unused chemical, contaminated consumables) halogenated_container Halogenated Organic Waste Container solid_waste->halogenated_container liquid_waste Liquid Waste (Contaminated solvents) liquid_waste->halogenated_container waste_label Label with: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name halogenated_container->waste_label storage Store in a designated, well-ventilated area waste_label->storage disposal Arrange for professional disposal storage->disposal

Caption: Decision process for the disposal of this compound waste.

I. Waste Segregation

  • Designated Waste Container: All waste contaminated with this compound must be collected in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste: This includes unused this compound, contaminated weigh boats, gloves, bench paper, and any other disposable materials.

  • Liquid Waste: Any solvents used to dissolve or rinse equipment contaminated with this compound should be collected in the same designated halogenated waste container.

II. Labeling and Storage

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

III. Final Disposal

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 5: Emergency Response Protocols

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For a small spill (<1g): Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[16] Collect the material into a sealed container for hazardous waste disposal. Decontaminate the area with a detergent solution followed by 70% isopropyl alcohol. For a large spill (>1g): Evacuate the area immediately and alert others. Contact your institution's EHS or emergency response team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-cyanopyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-cyanopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.